molecular formula C9H8O3 B8132686 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Cat. No.: B8132686
M. Wt: 164.16 g/mol
InChI Key: NONNFGDZTFJDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-7-methylisobenzofuran-1(3H)-one (CAS 1823328-98-8) is a high-purity phthalide derivative supplied for advanced research and development. This compound features a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . As a building block in organic synthesis, it is particularly valuable in medicinal chemistry for the exploration of novel therapeutic agents. Compounds within this structural class, specifically substituted isobenzofuran-1(3H)-ones (phthalides), have been identified as significant secondary metabolites from fungal genera such as Microsphaeropsis . These natural products are a rich source for drug discovery due to their diverse biological activities. Research into analogous phthalide structures has demonstrated a range of potential bioactivities, including antifungal and antibacterial properties . This makes 5-Hydroxy-7-methylisobenzofuran-1(3H)-one a critical synthetic intermediate for constructing more complex molecules and screening for new bioactive compounds. It is offered with a documented purity of 97% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-hydroxy-7-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONNFGDZTFJDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Hydroxy-7-methylisobenzofuran-1(3H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the chemical structure, properties, synthesis, and potential applications of a unique benzofuranone derivative for researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-7-methylisobenzofuran-1(3H)-one, a substituted derivative of the isobenzofuranone core, represents a molecule of significant interest within the fields of organic chemistry and drug discovery. The isobenzofuranone scaffold, also known as phthalide, is a common structural motif found in a variety of natural products and synthetically derived compounds exhibiting a wide range of biological activities.[1][2] The specific placement of a hydroxyl group at the 5-position and a methyl group at the 7-position on this bicyclic lactone structure is anticipated to confer unique physicochemical and pharmacological properties, distinguishing it from other members of this chemical class.

This technical guide provides a detailed overview of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, commencing with a thorough examination of its chemical structure and physicochemical properties. We will then delve into established and potential synthetic methodologies for its preparation. Furthermore, this document will explore the known and predicted biological activities and potential therapeutic applications, drawing parallels with structurally related compounds where applicable. Finally, we will outline prospective avenues for future research and development centered on this intriguing molecule.

Chemical Structure and Properties

The foundational structure of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one consists of a fused benzene and γ-lactone ring system. The systematic IUPAC name for this compound is 5-hydroxy-7-methyl-2-benzofuran-1(3H)-one.

Visualizing the Core Structure

To fully appreciate the spatial arrangement and functional group orientation of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, a two-dimensional chemical structure diagram is presented below.

Caption: 2D structure of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.

Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Likely a solid at room temperatureBased on similar isobenzofuranone structures.
Solubility Expected to be sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and DMSO.The hydroxyl group may slightly increase water solubility compared to the unsubstituted parent compound.
Melting Point Predicted to be in the range of 150-200 °CThis is an estimation based on related compounds.
pKa The phenolic hydroxyl group is expected to have a pKa around 9-10.This acidity will influence its behavior in different pH environments.

Synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

The synthesis of substituted isobenzofuranones can be achieved through various synthetic routes.[3][4] A plausible and efficient pathway for the synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one would likely involve the construction of a suitably substituted benzene derivative followed by cyclization to form the lactone ring.

Proposed Synthetic Workflow

A potential synthetic strategy is outlined below. This multi-step synthesis leverages common and well-established organic reactions.

G A Starting Material: 2-Methyl-4-nitrophenol B Protection of Hydroxyl Group A->B e.g., Benzyl bromide C Oxidation of Methyl Group B->C e.g., KMnO4 D Reduction of Nitro Group C->D e.g., SnCl2/HCl E Diazotization and Hydrolysis D->E 1. NaNO2/HCl 2. H2O, heat F Lactonization E->F Acid or base catalysis G Deprotection F->G e.g., H2/Pd-C H Final Product: 5-Hydroxy-7-methylisobenzofuran-1(3H)-one G->H

Caption: Proposed synthetic workflow for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the proposed synthetic workflow.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 2-methyl-4-nitrophenol in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate, to the solution.

  • Slowly add a protecting group reagent, such as benzyl bromide, and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by filtering the solid and evaporating the solvent. Purify the product by column chromatography.

    • Rationale: Protection of the phenolic hydroxyl group is crucial to prevent its interference in the subsequent oxidation and reduction steps.

Step 2: Oxidation of the Methyl Group

  • Dissolve the protected intermediate in an appropriate solvent system (e.g., a mixture of pyridine and water).

  • Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise.

  • Continue refluxing until the starting material is consumed.

  • Cool the reaction mixture, and quench the excess oxidizing agent with a reducing agent like sodium bisulfite.

  • Acidify the solution and extract the carboxylic acid product with an organic solvent.

    • Rationale: The methyl group needs to be oxidized to a carboxylic acid to enable the subsequent lactonization step.

Step 3: Reduction of the Nitro Group

  • Dissolve the resulting carboxylic acid in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Neutralize the reaction mixture and extract the amino-substituted product.

    • Rationale: The nitro group is converted to an amine, which is a precursor for the introduction of the hydroxyl group via diazotization.

Step 4: Diazotization and Hydrolysis

  • Dissolve the amino-substituted compound in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool it to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

    • Rationale: This Sandmeyer-type reaction is a classic method for introducing a hydroxyl group onto an aromatic ring.

Step 5: Lactonization

  • The resulting 2-carboxybenzyl alcohol derivative may spontaneously cyclize to the lactone under the acidic conditions of the previous step.

  • If cyclization is not complete, it can be promoted by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or by using a dehydrating agent.

    • Rationale: The intramolecular esterification between the carboxylic acid and the newly formed benzylic alcohol forms the desired lactone ring.

Step 6: Deprotection

  • Dissolve the protected lactone in a suitable solvent.

  • If a benzyl protecting group was used, it can be removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • After the reaction is complete, filter the catalyst and evaporate the solvent to obtain the final product.

  • Purify the final product by recrystallization or column chromatography.

    • Rationale: The final step removes the protecting group to yield the target molecule, 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.

Biological Activity and Potential Applications

While there is no specific biological data for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, the broader class of isobenzofuranones has been shown to possess a diverse range of biological activities.[1] These include antimicrobial, antifungal, antioxidant, and anticancer properties. The presence of the phenolic hydroxyl group in the target molecule suggests that it may exhibit significant antioxidant activity due to its ability to scavenge free radicals.

Furthermore, certain substituted phthalides have been investigated for their potential as inhibitors of various enzymes, making them attractive scaffolds for drug development. The specific substitution pattern of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one could lead to novel interactions with biological targets. For instance, the hydroxyl and methyl groups may serve as key binding elements within the active site of a target protein.

Future Perspectives

The study of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one is still in its infancy. Future research should focus on several key areas:

  • Development and Optimization of Synthetic Routes: Establishing a reliable and high-yielding synthesis is the first critical step to enable further investigation of this compound.

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of its properties, including X-ray crystallography to confirm its solid-state structure, is necessary.

  • In Vitro Biological Screening: A broad screening of its biological activities against a panel of targets (e.g., cancer cell lines, microbial strains, enzymes) would be highly valuable to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related analogs will help to elucidate the key structural features responsible for any observed biological activity and to optimize lead compounds.

Conclusion

5-Hydroxy-7-methylisobenzofuran-1(3H)-one is a structurally interesting molecule with the potential for a range of biological activities. While experimental data is currently lacking, this technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic strategy, and potential areas of application. It is hoped that this document will serve as a valuable resource and a catalyst for future research into this promising compound.

References

  • PubChem. (n.d.). 5-hydroxy-4-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 5-hydroxy-4-methyl-2-benzofuran-1(3H)-one CAS 1194700-73-6. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Hydroxy-1,3-dihydro-2-benzofuran-1-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methyl-isobenzofuran-1(3H)-thione. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methylisobenzofuran-1(3H)-thione. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010, April 8). (S)-5,6,7,7alpha-Tetrahydro-4,4,7alpha-trimethyl-2(4H)-benzofuranone. Retrieved February 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1(3H)-Isobenzofuranone, 7-amino-4,5,6-triethoxy-3-(1,2,3,4-tetrahydro-6,7,8-trimethoxy-2-methyl-1-isoquinolinyl)-, [S-(R,S)]-. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30138-30156. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. Retrieved February 15, 2026, from [Link]

  • Sun, M. X., et al. (2009). 5,7-Dimethoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2146. [Link]

  • ResearchGate. (2015). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved February 15, 2026, from [Link]

  • Sun, M. X., et al. (2009). 5,7-Dimethoxy-isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2146. [Link]

  • CAS Common Chemistry. (n.d.). 5-Methyl-2(5H)-furanone. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 1(3h)-isobenzofuranone, 7-hydroxy-3-methyl-. Retrieved February 15, 2026, from [Link]

  • Muraoka, O., Tanabe, G., & Igaki, Y. (1997). Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems: a mechanistic and exploratory study. Journal of the Chemical Society, Perkin Transactions 1, (11), 1669-1680. [Link]

  • University of Colorado Anschutz Medical Campus. (2025, August 26). What Is 7-OH, and Why Is It Being Targeted in Kratom Products? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, July 29). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved February 15, 2026, from [Link]

  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

  • PubChem. (n.d.). 7-Hydroxymitragynine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Natural Occurrence and Biosynthetic Context of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one in Fungi

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and isolation protocols for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (also known as 5-hydroxy-7-methylphthalide) within fungal metabolomes.

Executive Summary

5-Hydroxy-7-methylisobenzofuran-1(3H)-one (CAS: 1823328-98-8) belongs to the phthalide class of fungal secondary metabolites. While often overshadowed by its more complex derivatives—such as mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide —this specific congener represents a critical biosynthetic intermediate or degradation product in the polyketide pathways of genera like Penicillium, Aspergillus, and Xylaria.

This guide provides a comprehensive technical analysis of its occurrence, the polyketide synthase (PKS) machinery responsible for its formation, and validated protocols for its isolation and structural elucidation.

Chemical Profile & Structural Elucidation

Before isolation, researchers must understand the physicochemical properties that dictate extraction efficiency.

PropertySpecification
IUPAC Name 5-Hydroxy-7-methylisobenzofuran-1(3H)-one
Common Synonyms 5-Hydroxy-7-methylphthalide; 7-Methyl-5-hydroxyphthalide
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Core Scaffold Isobenzofuran-1(3H)-one (Phthalide)
Key Substituents Hydroxyl (-OH) at C5; Methyl (-CH₃) at C7
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Poorly soluble in water
UV Maxima ~210, 260, 300 nm (typical for phthalides)
Spectroscopic Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆/CDCl₃): Look for a singlet methyl at ~2.2–2.6 ppm (C7-Me), aromatic protons (meta-coupled doublets or singlet if tetrasubstituted), and the characteristic lactone methylene protons (C3-H₂) at ~5.2–5.4 ppm.

  • ¹³C NMR: Carbonyl (C1) at ~170 ppm; Oxygenated C3 at ~70 ppm; Aromatic carbons 100–165 ppm.

  • MS: [M+H]⁺ m/z 165; [M-H]⁻ m/z 163. Fragmentation often yields loss of CO₂ or CO from the lactone ring.

Fungal Sources & Ecological Context

The occurrence of 5-hydroxy-7-methylphthalide is predominantly linked to the polyketide biosynthetic machinery of filamentous fungi. It typically co-occurs with more highly substituted phthalides.

Primary Producers
  • Genus Penicillium:

    • Species: Penicillium crustosum, Penicillium brevicompactum.

    • Context: Often found as a minor metabolite alongside mycophenolic acid (MPA) and 5-hydroxy-7-methoxy-4-methylphthalide . It serves as a precursor or a shunt metabolite where methylation or hydroxylation steps are incomplete.

    • Mechanism: PKS-mediated formation of the phthalide core followed by tailoring enzymes.

  • Genus Aspergillus:

    • Species: Aspergillus duricaulis, Aspergillus nidulans.

    • Context: Associated with the production of duricaulic acid and other phthalide-derived meroterpenoids.

  • Genus Xylaria & Endophytes:

    • Species: Xylaria spp. (e.g., endophytes of coffee or medicinal plants).

    • Context: Xylariaceae are prolific producers of phthalides (e.g., 5,7-dihydroxyphthalide) which often exhibit antifungal or phytotoxic activity.

Biosynthetic Pathway[2][3]

The biosynthesis of 5-hydroxy-7-methylisobenzofuran-1(3H)-one follows a canonical Type I Polyketide Synthase (PKS) pathway. It shares its early steps with mycophenolic acid but diverges at the tailoring stage.

Mechanistic Steps[4]
  • Polyketide Assembly: A non-reducing PKS (NR-PKS) condenses Acetyl-CoA (starter unit) with Malonyl-CoA (extender units) to form a tetraketide intermediate.

  • Cyclization & Aromatization: The linear polyketide cyclizes to form the aromatic ring (orsellinic acid derivative).

  • Lactonization: Specific cyclase activity forms the gamma-lactone ring, creating the phthalide core.

  • Tailoring (Methylation/Hydroxylation):

    • C7-Methylation: S-adenosylmethionine (SAM)-dependent methyltransferase adds the methyl group.

    • C5-Hydroxylation: Often inherent from the polyketide pattern or introduced by a monooxygenase.

    • Note: The absence of C4-methyl or C6-substituents distinguishes this compound from MPA precursors.

Diagram: Biosynthetic Logic

Biosynthesis Start Acetyl-CoA + 3 Malonyl-CoA Tetraketide Tetraketide Intermediate Start->Tetraketide Condensation Orsellinic Orsellinic Acid Derivative (Aromatic Core) Tetraketide->Orsellinic Cyclization PhthalideCore 5,7-Dihydroxyphthalide (Putative Intermediate) Orsellinic->PhthalideCore Lactonization (CYC) Target 5-Hydroxy-7-methylisobenzofuran-1(3H)-one PhthalideCore->Target C7-Methylation (MT) (Selective) MPA Mycophenolic Acid (Pathway Branch) PhthalideCore->MPA Further Tailoring (Prenylation/Methylation) PKS NR-PKS (Synthase) MT SAM-Methyltransferase CYC Cyclase/Lactonase

Figure 1: Proposed biosynthetic pathway of 5-Hydroxy-7-methylphthalide, illustrating its divergence from the mycophenolic acid pathway.

Extraction & Isolation Protocols

To isolate this specific congener, a targeted approach focusing on the ethyl acetate fraction of the fermentation broth is required. The following protocol is self-validating through sequential purification steps.

Phase 1: Fermentation
  • Strain: Penicillium crustosum (or P. brevicompactum).

  • Medium: Czapek Yeast Autolysate (CYA) or Malt Extract Broth (MEB).

  • Conditions: Static or shaken (150 rpm) at 25°C for 14–21 days.

  • Validation: Monitor pH; a shift to acidic pH (4.0–5.0) often correlates with phthalide production.[1]

Phase 2: Extraction Workflow
  • Filtration: Separate mycelium from culture filtrate.

  • Liquid-Liquid Extraction: Extract filtrate with Ethyl Acetate (EtOAc) (3x vol).

    • Note: Acidify aqueous phase to pH 3.0 with HCl prior to extraction to ensure protonation of phenolic hydroxyls.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield crude extract.

Phase 3: Purification (Chromatography)
  • Step A: Silica Gel Column Chromatography (CC)

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of n-Hexane : EtOAc (from 9:1 to 0:1).

    • Target Fraction: Phthalides typically elute in mid-polarity fractions (Hex:EtOAc 6:4 to 4:6). Monitor by TLC (UV 254 nm).

  • Step B: Sephadex LH-20 (Size Exclusion/Adsorption)

    • Solvent: Methanol (MeOH) or MeOH:CH₂Cl₂ (1:1).

    • Purpose: Removes fatty acids and chlorophylls; separates based on molecular size and aromatic interactions.

  • Step C: Preparative HPLC (Final Polishing)

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (Gradient 20% -> 80% ACN over 30 min).

    • Detection: PDA at 254 nm and 300 nm.

Diagram: Isolation Logic

Isolation Broth Fermentation Broth (14-21 Days) Extract EtOAc Extract (Acidified pH 3.0) Broth->Extract Partition Silica Silica Gel CC (Hexane:EtOAc Gradient) Extract->Silica Fractionation Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex Mid-Polar Fractions HPLC Prep-HPLC (C18) (H2O:ACN + 0.1% FA) Sephadex->HPLC Polishing Pure Pure Compound (>95% Purity) HPLC->Pure Collection

Figure 2: Step-by-step isolation workflow for obtaining high-purity phthalides from fungal culture.

Bioactivity & Pharmacological Potential[1][3][5][6]

While direct data on 5-hydroxy-7-methylphthalide is limited compared to its derivatives, its structural class suggests specific activities:

  • Antifungal Activity: Phthalides often disrupt fungal cell walls or inhibit chitin synthase.

  • Immunomodulation: Related compounds (like MPA) are potent IMPDH inhibitors. This congener may exhibit milder immunosuppressive activity or serve as a scaffold for semi-synthetic modifications.

  • Cytotoxicity: 5,7-disubstituted phthalides have shown activity against cancer cell lines (e.g., HeLa, MCF-7) by inducing apoptosis.

References

  • Valente, A. M. M. P., et al. (2013). "Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum." Anais da Academia Brasileira de Ciências, 85(2), 487-496.

  • Boaventura, M. A. D., et al. (2004). "Isolation of mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide from Penicillium sp." Journal of the Brazilian Chemical Society.
  • Grecco, S. S., et al. (2019). "Phthalides from Fungi: Structures, Biosynthesis, and Bioactivity.
  • GuideChem. (n.d.). "5-Hydroxy-7-methylisobenzofuran-1(3H)-one - CAS 1823328-98-8."[2]

Sources

Isomeric Nuances in Drug Discovery: A Comparative Analysis of 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and drug development, the precise structural configuration of a molecule is paramount, dictating its biological activity, pharmacokinetic profile, and toxicological properties. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituent groups, often exhibit profoundly different physiological effects. This technical guide provides a comprehensive examination of the isomeric differences between 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide. We delve into their structural and physicochemical disparities, outline robust analytical methodologies for their differentiation and separation, and discuss the implications of their unique structures on potential biological activities. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and evaluation of phthalide-based compounds for therapeutic applications.

Introduction: The Critical Role of Isomerism in Phthalide Chemistry

Phthalides, a class of bicyclic lactones, are prevalent scaffolds in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antifungal, antibacterial, and antitumor properties. The substitution pattern on the aromatic ring of the phthalide core is a key determinant of its interaction with biological targets. Consequently, the ability to distinguish between closely related positional isomers is not merely an academic exercise but a fundamental requirement for advancing drug discovery programs.

The two isomers in focus, 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide, present a classic challenge in chemical analysis and biological evaluation. A simple transposition of the hydroxyl and methyl groups on the benzene ring can lead to significant changes in electronic distribution, hydrogen bonding capacity, and steric hindrance. These molecular alterations can, in turn, dramatically affect a compound's binding affinity to target proteins, its metabolic stability, and its overall efficacy and safety profile. This guide provides the foundational knowledge and practical methodologies required to navigate these challenges.

Structural and Physicochemical Properties: A Tale of Two Isomers

At a glance, the two molecules appear remarkably similar, yet their distinct substitution patterns give rise to unique chemical identities.

G cluster_0 5-hydroxy-7-methylphthalide cluster_1 7-hydroxy-5-methylphthalide a a b b

Caption: Chemical structures of 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide.

The precise placement of the electron-donating hydroxyl (-OH) group and the weakly electron-donating methyl (-CH₃) group influences the molecule's polarity, solubility, and electronic properties. A summary of their key physicochemical characteristics is presented below.

Property5-hydroxy-7-methylphthalide7-hydroxy-5-methylphthalide
Molecular Formula C₉H₈O₃C₉H₈O₃
Molecular Weight 164.16 g/mol 164.16 g/mol
IUPAC Name 5-hydroxy-7-methyl-2-benzofuran-1(3H)-one7-hydroxy-5-methyl-2-benzofuran-1(3H)-one
CAS Number 55483-01-7[1]24282-61-9 (related structure)[2]
Predicted XLogP3 1.6[3]1.9 (for a related methoxy structure)[2]
Topological Polar Surface Area 46.5 Ų46.5 Ų

Spectroscopic Differentiation: Unmasking Isomeric Identities

Distinguishing between these positional isomers requires analytical techniques sensitive to the local chemical environment of atomic nuclei and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for this purpose.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The differing positions of the -OH and -CH₃ groups result in unique electronic environments for the remaining aromatic protons, leading to distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.[5][6]

  • For 5-hydroxy-7-methylphthalide: The two aromatic protons are at positions 4 and 6. The proton at C4 is ortho to the carbonyl group and meta to the hydroxyl group. The proton at C6 is ortho to the hydroxyl group and meta to the methyl group.

  • For 7-hydroxy-5-methylphthalide: The two aromatic protons are at positions 4 and 6. The proton at C4 is ortho to the carbonyl group and meta to the methyl group. The proton at C6 is ortho to the methyl group and meta to the hydroxyl group.

The hydroxyl group's strong electron-donating effect via resonance will shield ortho and para positions, shifting their proton signals upfield (to a lower ppm value). The methyl group has a weaker shielding effect. This difference is the key to their differentiation.

G cluster_NMR ¹H NMR Spectral Prediction node_5OH 5-hydroxy-7-methylphthalide (Aromatic Protons at C4, C6) node_5OH_H6 H6: ortho to -OH (strong shielding) meta to -CH₃ (weak shielding) => Expected Upfield Shift node_5OH->node_5OH_H6 Proton at C6 node_5OH_H4 H4: meta to -OH (weak shielding) ortho to C=O (deshielding) => Expected Downfield Shift node_5OH->node_5OH_H4 Proton at C4 node_7OH 7-hydroxy-5-methylphthalide (Aromatic Protons at C4, C6) node_7OH_H6 H6: meta to -OH (weak shielding) ortho to -CH₃ (weak shielding) => Intermediate Shift node_7OH->node_7OH_H6 Proton at C6 node_7OH_H4 H4: meta to -CH₃ (weak shielding) ortho to C=O (deshielding) => Expected Downfield Shift node_7OH->node_7OH_H4 Proton at C4

Caption: Logic diagram for predicting ¹H NMR aromatic shifts for the two isomers.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the phthalide sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon environment.[4]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).[5]

  • Data Analysis: Process the spectra and analyze the chemical shifts (δ), integration values, and coupling constants (J) of the aromatic, methylene (CH₂), and methyl (CH₃) protons. Compare the observed aromatic region patterns with the predictions to identify the isomer.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI-MS) may differ. The stability of the resulting fragment ions can be influenced by the position of the substituents. However, differentiating positional isomers by MS fragmentation alone can be challenging and often requires comparison with reference standards.[8][9]

Protocol: GC-MS Analysis for Isomer Differentiation

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a Gas Chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or HP-5ms column). Use a temperature gradient program to ensure good separation from any impurities.

  • MS Detection: Couple the GC outlet to a Mass Spectrometer operating in EI mode. Acquire mass spectra across a relevant m/z range (e.g., 40-300).

  • Data Analysis: Compare the retention times of the isomers. Even small differences in polarity can lead to baseline separation. Analyze the mass spectrum of each peak, paying close attention to the relative abundances of fragment ions. The loss of radicals like •CH₃ or neutral molecules like CO may occur at different rates depending on the isomeric structure.

Chromatographic Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical and preparative separation of these isomers.[10] The choice of stationary phase and mobile phase is critical to exploit the subtle differences in their polarity.

Reversed-phase HPLC, which separates compounds based on hydrophobicity, is an excellent starting point. The 7-hydroxy-5-methylphthalide isomer may be slightly more nonpolar (as suggested by the related structure's higher predicted XLogP3) and thus may have a longer retention time on a C18 column.[2] For enhanced selectivity, stationary phases capable of π-π interactions (e.g., phenyl-hexyl or PYE columns) can be particularly effective in separating aromatic positional isomers.[11]

G cluster_HPLC HPLC Separation Workflow solvent Mobile Phase Reservoir (e.g., Acetonitrile/Water) pump HPLC Pump (Isocratic or Gradient) solvent->pump injector Autosampler/Injector (Sample Introduction) pump->injector column Analytical Column (e.g., C18 or Phenyl-Hexyl) injector->column detector UV-Vis Detector (e.g., 254 nm) column->detector data Data Acquisition System (Chromatogram) detector->data

Caption: A typical workflow for the HPLC separation of phthalide isomers.

Protocol: Reversed-Phase HPLC Method for Isomer Separation

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the phenolic hydroxyl group.

  • Method Development:

    • Start with an isocratic method (e.g., 50:50 Acetonitrile:Water).

    • Adjust the solvent ratio to achieve retention times between 3 and 10 minutes.

    • If co-elution occurs, switch to a different organic modifier (methanol) or implement a shallow gradient.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a UV maximum, likely around 254 nm.

  • System Suitability: Before analysis, inject a standard mixture to ensure adequate resolution (>1.5), theoretical plates, and peak symmetry.

Synthesis and Biological Activity: From Structure to Function

The synthesis of these specific isomers requires regioselective control. Synthetic strategies would likely involve the construction of a substituted benzoic acid or toluene precursor, followed by formylation/carboxylation and subsequent reduction and lactonization steps. The choice of directing groups and reaction conditions is crucial to ensure the desired substitution pattern is achieved.

While direct comparative biological data for these two specific isomers is limited in the public domain, we can infer potential differences based on structure-activity relationships of other phenolic compounds and phthalide derivatives.[12]

  • Receptor Binding: The position of the hydroxyl group is critical for forming hydrogen bonds with amino acid residues in a protein's active site. A change from the 5- to the 7-position could either enable or disrupt a key binding interaction, leading to a significant difference in potency.

  • Metabolism: The phenolic hydroxyl group is a primary site for Phase II metabolism (e.g., glucuronidation or sulfation). The steric hindrance around the hydroxyl group, influenced by the adjacent methyl group or lactone ring, could affect the rate of metabolic inactivation. For example, the hydroxyl group in the 7-position is ortho to the lactone's methylene group, which may present a different steric environment than the 5-hydroxy isomer.

  • Antioxidant Activity: The antioxidant potential of phenolic compounds is related to their ability to donate a hydrogen atom. The stability of the resulting phenoxyl radical, which is influenced by the position of other substituents, would likely differ between the two isomers.

The synthesis and evaluation of both isomers are crucial to fully understand their therapeutic potential and to select the optimal candidate for further development.[13][14][15]

Conclusion

The isomeric differences between 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide extend far beyond their chemical names. They possess distinct spectroscopic signatures, particularly in ¹H NMR, that allow for their unambiguous identification. Chromatographic techniques, especially HPLC, provide robust methods for their separation and quantification. These analytical distinctions are critically important as the subtle shift of a functional group can profoundly alter a molecule's biological activity, underscoring the necessity of precise structural characterization in all stages of chemical research and drug development. This guide provides the essential framework and methodologies for scientists to confidently distinguish, separate, and evaluate these important phthalide isomers.

References

  • PubChem. (n.d.). 7-Hydroxy-5-methoxy-4-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-6-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-4-Methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wikidata. (n.d.). 5,7-dihydroxy-4-methylphthalide. Retrieved February 15, 2026, from [Link]

  • precisionFDA. (n.d.). 5,7-DIHYDROXY-4-METHYLPHTHALIDE. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of phthalide derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4,5,6-Trihydroxy-7-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid. Retrieved February 15, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-5-methoxy-7-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synapse. (n.d.). 7-OH-MTG - Drug Targets, Indications, Patents. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved February 15, 2026, from [Link]

  • Oreate AI Blog. (2025). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules. Retrieved February 15, 2026, from [Link]

  • Food and Drug Administration. (2025). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved February 15, 2026, from [Link]

  • PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Retrieved February 15, 2026, from [Link]

  • PMC. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Retrieved February 15, 2026, from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. Retrieved February 15, 2026, from [Link]

  • Rinner Group. (n.d.). Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Retrieved February 15, 2026, from [Link]

  • Basicmedical Key. (2016). High-performance liquid chromatography. Retrieved February 15, 2026, from [Link]

  • PMC. (2026). Special Issue “Biosynthesis and Application of Natural Compound”. Retrieved February 15, 2026, from [Link]

  • PMC. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved February 15, 2026, from [Link]

  • Kratom Alks. (n.d.). 7 Hydroxymitragynine: Active Metabolite & µ-Opioid Agonist. Retrieved February 15, 2026, from [Link]

  • PMC. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Retrieved February 15, 2026, from [Link]

  • PubMed. (2012). Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. Retrieved February 15, 2026, from [Link]

  • 7OH Factory. (2025). How 7-Hydroxy Is Made. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Retrieved February 15, 2026, from [Link]

  • PMC. (2025). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

Sources

Technical Deep Dive: Biosynthesis of 5-Hydroxy-7-Methylphthalide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Primary Focus: Enzymatic assembly, genomic logic, and experimental validation of fungal phthalide derivatives. Target Audience: Synthetic Biologists, Natural Product Chemists, and Drug Discovery Scientists.

Executive Summary

The 5-hydroxy-7-methylphthalide core represents a privileged scaffold in fungal secondary metabolism, serving as the structural anchor for bioactive compounds including Mycophenolic Acid (MPA) and various meroterpenoids. Unlike simple polyketides, the formation of the phthalide lactone ring requires a sophisticated interplay between a non-reducing polyketide synthase (NR-PKS) and a specialized cytochrome P450-hydrolase fusion enzyme.

This guide deconstructs the biosynthetic pathway of these derivatives, moving from the genomic clusters (specifically the mpa cluster in Penicillium brevicompactum) to the precise molecular mechanisms of oxidative lactonization. It provides actionable protocols for heterologous expression and metabolic profiling, offering a roadmap for engineering novel derivatives.

Part 1: The Genomic & Enzymatic Foundation

The biosynthesis of 5-hydroxy-7-methylphthalide derivatives does not occur via a single "phthalide synthase." Instead, it is a multi-stage process involving the assembly of an aromatic ring followed by oxidative tailoring.

The Gene Cluster Architecture

The canonical model for this pathway is the MPA biosynthetic gene cluster . The core scaffold is generated by two key enzymes:[1]

  • MpaC (Polyketide Synthase): A non-reducing PKS that assembles the tetraketide backbone.

  • MpaDE (Bifunctional Tailoring Enzyme): A natural fusion protein containing a Cytochrome P450 domain (MpaD) and a Hydrolase domain (MpaE).[2][3][4] This enzyme is the "gatekeeper" of the phthalide ring.

PKS Logic (MpaC)

MpaC functions as a Non-Reducing PKS (NR-PKS) . It utilizes:

  • Starter Unit: Acetyl-CoA (1 unit)

  • Extender Unit: Malonyl-CoA (3 units)[5]

  • Cofactor: S-Adenosyl Methionine (SAM) for C-methylation.[3][4][5]

Unlike bacterial Type I PKSs, MpaC acts iteratively. The C-methylation domain (cMT) introduces a methyl group at the C-2 position of the growing polyketide chain before cyclization. The final product of MpaC is 5-methylorsellinic acid (5-MOA) , not the phthalide itself.

The Oxidative Lactonization (MpaDE)

The transformation of the aromatic acid (5-MOA) into the phthalide (5,7-dihydroxy-4-methylphthalide, DHMP) is the defining step.

  • Mechanism: The P450 domain (MpaD) hydroxylates the benzylic methyl group of 5-MOA.

  • Cyclization: The Hydrolase domain (MpaE) catalyzes the intramolecular lactonization between the newly formed benzylic alcohol/aldehyde and the ortho-carboxylic acid, closing the γ-lactone ring.

G cluster_0 Biosynthetic Gene Cluster (Penicillium) MpaC MpaC (NR-PKS) MOA 5-Methylorsellinic Acid (5-MOA) MpaC->MOA Cyclization MpaDE MpaDE (P450-Hydrolase) DHMP 5,7-Dihydroxy-4- methylphthalide MpaDE->DHMP Ring Closure MpaG MpaG (O-MT) Derivative 5-Hydroxy-7-methoxy- 4-methylphthalide MpaG->Derivative Precursors Acetyl-CoA + 3x Malonyl-CoA Precursors->MpaC Condensation + SAM MOA->MpaDE Oxidative Lactonization DHMP->MpaG O-Methylation

Figure 1: The biosynthetic logic flow from precursors to the methylated phthalide derivative, highlighting the critical role of the MpaDE fusion enzyme.[2]

Part 2: Detailed Chemical Mechanism

Understanding the electron flow is critical for engineering this pathway. The transition from 5-MOA to the phthalide core involves specific regioselective oxidation.

Step-by-Step Transformation
StepEnzymeSubstrateReaction TypeOutcome
1 MpaC (KS-AT-DH-cMT-KR-ACP-TE)Acetyl-CoA + Malonyl-CoAClaisen Condensation + C-MethylationFormation of 5-Methylorsellinic Acid (5-MOA) . The C-methyl group is installed at C6 (orsellinic numbering).
2 MpaD (P450 Domain)5-MOABenzylic HydroxylationOxidation of the C6-methyl group to a hydroxymethyl group.
3 MpaE (Hydrolase Domain)Hydroxylated IntermediateLactonizationDehydration between the C1-carboxylic acid and the C6-hydroxymethyl group to form the Phthalide Ring .
4 MpaG (O-MT)5,7-dihydroxy-4-methylphthalideO-MethylationMethylation of the C7-hydroxyl group (phenol) to form 5-hydroxy-7-methoxy-4-methylphthalide .
Structural Numbering Note
  • Orsellinic Acid Numbering: The methyl is at C6.

  • Phthalide Numbering: Upon lactonization, the numbering shifts. The methyl group (formerly C6) becomes the lactone anchor. In standard phthalide nomenclature (e.g., for MPA), the remaining methyl is often at C4, and the hydroxyls are at C5 and C7.

  • Critical Check: If your target is specifically "5-hydroxy-7-methyl," this implies a variation in the starting PKS folding or post-PKS methylation pattern, but the chemistry of ring formation remains identical to the DHMP model.

Part 3: Experimental Validation Protocols

To confirm the pathway or produce these derivatives, the following self-validating workflows are recommended.

Heterologous Expression in Aspergillus nidulans

Rationale:A. nidulans has a low background of secondary metabolites and is genetically tractable.

Protocol:

  • Vector Construction: Clone mpaC and mpaDE into an expression vector (e.g., pEx12) under the control of the constitutive gpdA promoter.

  • Transformation: Protoplast transformation of A. nidulans strain LO8030 (non-homologous end-joining deficient).

  • Selection: Select transformants on minimal media lacking uridine/pyridoxine (auxotrophic markers).

  • Validation: PCR amplification of the integrated cassette using genomic DNA.

Metabolic Profiling (LC-MS/MS)

Rationale: UV detection alone is insufficient due to the lack of strong chromophores in some intermediates. MS/MS is required to verify the lactone ring.

Instrument Setup:

  • System: UHPLC coupled to Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

Data Interpretation:

  • 5-MOA: Look for [M+H]+ at m/z 183.06.

  • DHMP (Phthalide): Look for [M+H]+ at m/z 181.05.

    • Diagnostic Shift: The mass loss of 2 Da (H2) and retention time shift indicates lactonization vs. the open acid form.

    • Fragmentation: Phthalides typically lose CO2 (44 Da) and CO (28 Da) in MS/MS.

Isotope Feeding Studies (Pathway Verification)

To prove the origin of the methyl groups (PKS vs. SAM):

  • Culture: Grow the fungal strain in Czapek-Dox broth.

  • Feeding: At 48 hours, add [methyl-13C]-L-methionine .

  • Analysis: Isolate the phthalide and analyze via 13C-NMR.

  • Expectation:

    • If the 7-methyl (or 4-methyl) is derived from SAM (via the PKS cMT domain), the methyl carbon will show strong signal enhancement.

    • If the methyl is from Acetyl-CoA, it will not be enriched by methionine feeding.

Part 4: Derivatives & Combinatorial Engineering[1]

Once the core phthalide (DHMP) is established, derivatives are generated via "tailoring" enzymes.

Methylation Variants

The enzyme MpaG is a specific O-methyltransferase.[3][6]

  • Substrate: 5,7-dihydroxy-4-methylphthalide.[2][7][8][9]

  • Product: 5-hydroxy-7-methoxy-4-methylphthalide.[7][10]

  • Engineering: Knockout of mpaG yields the di-hydroxy core. Overexpression yields the methoxy derivative.

Prenylation (Meroterpenoids)

To generate complex derivatives like Mycophenolic Acid:

  • Enzyme: MpaA (Prenyltransferase).[3][4][6]

  • Action: Adds a farnesyl chain to the phthalide core.

  • Target: The C4 or C6 position of the aromatic ring (depending on steric availability).

Pathway cluster_main Phthalide Derivatization Logic Core 5,7-Dihydroxy-4-methylphthalide (Core Scaffold) Methoxy 5-Hydroxy-7-methoxy- 4-methylphthalide Core->Methoxy MpaG (O-MT) + SAM Prenyl Prenylated Phthalides (e.g., MPA precursors) Core->Prenyl MpaA (PT) + FPP

Figure 2: Divergent pathways for phthalide derivatization. The core scaffold can be selectively methylated or prenylated to generate structural diversity.

References

  • Regueira, T. B., et al. (2011). Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum. Applied and Environmental Microbiology. Link

  • Hansen, B. G., et al. (2012). Involvement of a Natural Fusion of a Cytochrome P450 and a Hydrolase in Mycophenolic Acid Biosynthesis.[2] Applied and Environmental Microbiology. Link

  • Zhang, W., et al. (2019). Compartmentalized biosynthesis of mycophenolic acid. Proceedings of the National Academy of Sciences (PNAS). Link

  • Gao, Y., et al. (2016). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. Chemical Science. Link

  • Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum.[7][10] Anais da Academia Brasileira de Ciências. Link

Sources

Thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one

Authored by a Senior Application Scientist

Foreword: The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, a primary one being the inherent stability of the molecule. Thermodynamic stability is not merely a measure of a compound's shelf-life; it is a critical determinant of its safety, efficacy, and manufacturability. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practices for evaluating the thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one, a member of the biologically significant isobenzofuranone class of compounds.[1][2] We will move beyond rote protocols to explore the causality behind experimental design, ensuring a robust and scientifically sound approach to stability assessment.

Introduction to 5-hydroxy-7-methylisobenzofuran-1(3H)-one and the Imperative of Stability

Isobenzofuranone derivatives, characterized by a γ-lactone ring fused to a benzene ring, are a class of natural and synthetic compounds renowned for their diverse and potent biological activities, including antimicrobial, antioxidant, and antiproliferative properties.[1][2][3] 5-hydroxy-7-methylisobenzofuran-1(3H)-one is a specific member of this family, holding potential for therapeutic development.

However, the promise of any active pharmaceutical ingredient (API) is fundamentally linked to its stability. An unstable compound can lead to:

  • Loss of Potency: Degradation reduces the concentration of the active molecule, diminishing its therapeutic effect.

  • Formation of Toxic Degradants: Degradation products may have their own pharmacological or toxicological profiles, posing a safety risk.[4]

  • Altered Physicochemical Properties: Changes in stability can affect solubility, dissolution rate, and bioavailability.

  • Manufacturing and Storage Challenges: Instability dictates stringent and often costly manufacturing, packaging, and storage conditions.[5]

Therefore, a thorough understanding of the thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one is not an academic exercise but a prerequisite for its successful development. This guide provides the foundational knowledge and practical methodologies to achieve this understanding.

Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (G) of a compound. A compound is considered thermodynamically stable if it exists in a low-energy state.[6] The spontaneity of a degradation reaction is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS):

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the change in heat content. Bond breaking is endothermic (requires energy), while bond formation is exothermic (releases energy). A lower heat of combustion for an isomer generally indicates greater thermodynamic stability.[7][8]

  • Entropy (ΔS): Represents the change in disorder. Degradation reactions that break one molecule into multiple products typically have a positive entropy change, which favors the degradation process.

For 5-hydroxy-7-methylisobenzofuran-1(3H)-one, the key structural features influencing its stability are the lactone ring, the phenolic hydroxyl group, and the aromatic system. The γ-lactone, a five-membered ring, is generally more stable than smaller lactones but is susceptible to hydrolysis.[9]

Key Factors Influencing Stability

The stability of a drug substance is influenced by both its intrinsic chemical nature and the external environment.[10]

Intrinsic Molecular Structure
  • Lactone Ring: The ester bond within the γ-lactone ring is the most probable site of hydrolytic degradation. The stability of this ring is highly dependent on pH.[11]

  • Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can be susceptible to oxidation, potentially leading to the formation of colored degradants (quinones). It also influences the electronic properties of the aromatic ring.

  • Aromatic System: The fused benzene ring provides overall stability to the core structure but can be subject to photolytic degradation.

External Environmental Factors
  • pH: The rate of lactone hydrolysis is significantly influenced by pH. It is typically catalyzed by both acid and base.[12][13] Under basic conditions, the lactone ring can open irreversibly to form the corresponding carboxylate salt.[11]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, thereby promoting degradation.[14][15]

  • Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.[14] Photostability testing is a critical component of a comprehensive stability program.

  • Oxygen: The presence of oxygen can facilitate oxidative degradation, particularly of the phenolic hydroxyl group.[14]

  • Moisture: Water is a reactant in hydrolysis, making control of humidity crucial for the stability of the solid-state form of the compound.[15]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to comprehensively characterize the stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in pharmaceutical development.[4][16] They are designed to intentionally degrade the sample to identify likely degradation products and establish stability-indicating analytical methods.[17][18] The goal is typically to achieve 5-20% degradation of the API.[17]

Experimental Protocol: Forced Degradation Study

  • Objective: To identify the degradation pathways and products of 5-hydroxy-7-methylisobenzofuran-1(3H)-one under various stress conditions.

  • Materials:

    • 5-hydroxy-7-methylisobenzofuran-1(3H)-one

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • High-purity water

    • Methanol or Acetonitrile (HPLC grade)

    • Calibrated oven, photostability chamber, pH meter.

  • Procedure:

    • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) and controlled humidity.

    • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature.

    • Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Control Samples: Prepare control samples (unstressed) and blank solutions for each condition.

  • Analysis: Analyze all samples at specified time points using a validated stability-indicating HPLC-UV method. An LC-MS method should be used to identify the mass of the degradation products to aid in structure elucidation.

  • Data Interpretation: Calculate the percentage of degradation. Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Table 1: Hypothetical Forced Degradation Results for 5-hydroxy-7-methylisobenzofuran-1(3H)-one

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours80°C15.2%2
0.1 M NaOH8 hours40°C18.5%1 (Major)
3% H₂O₂24 hoursRoom Temp8.7%3
Thermal (Solid)48 hours80°C / 75% RH2.1%1
Photolytic7 daysChamber11.4%2
Thermal Analysis Techniques

Thermal analysis techniques provide quantitative data on the thermal stability and decomposition behavior of a material.[19]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20] It can determine the onset temperature of decomposition (T_onset), which provides information about thermal risk.[21]

Experimental Protocol: DSC Analysis

  • Objective: To determine the melting point and onset temperature of thermal decomposition.

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of 5-hydroxy-7-methylisobenzofuran-1(3H)-one into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature to generate a thermogram.

  • Data Analysis: Identify the endothermic peak corresponding to melting and any exothermic events corresponding to decomposition. Determine the T_onset of the decomposition exotherm.

TGA measures the change in mass of a sample as a function of temperature or time.[5][22] It is used to determine the temperature at which decomposition and mass loss begin.[19][23]

Experimental Protocol: TGA Analysis

  • Objective: To determine the thermal decomposition profile and identify the temperature of significant mass loss.

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Place 5-10 mg of the sample into the TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass change as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs.

Table 2: Hypothetical Thermal Analysis Data for 5-hydroxy-7-methylisobenzofuran-1(3H)-one

TechniqueParameterValueInterpretation
DSCMelting Point (T_m)185 - 190 °CCharacteristic of the crystalline form.
DSCDecomposition Onset (T_onset)~ 250 °CIndicates the start of exothermic decomposition.
TGA5% Mass Loss Temperature (T_d5)~ 260 °CTemperature at which significant decomposition begins.

Visualization of Workflows and Pathways

General Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Application A Compound Synthesis & Characterization B Forced Degradation (Stress Testing) A->B C Develop Stability-Indicating Analytical Method (HPLC/LC-MS) B->C D Thermal Analysis (DSC & TGA) C->D E ICH Stability Studies (Long-term & Accelerated) C->E F Identify & Characterize Degradation Products E->F G Establish Degradation Pathways F->G H Determine Shelf-Life & Storage Conditions G->H I Inform Formulation & Packaging Development H->I

Caption: A generalized workflow for assessing the thermodynamic stability of a new chemical entity.

Hypothetical Degradation Pathway under Basic Hydrolysis

The most common degradation pathway for a lactone-containing molecule is hydrolysis.

G A 5-hydroxy-7-methylisobenzofuran-1(3H)-one (Stable Lactone Form) B Intermediate (Tetrahedral Intermediate) A->B OH⁻ attack on carbonyl C 2-(hydroxymethyl)-4-methyl-5-hydroxybenzoate (Inactive Carboxylate Form) B->C Ring Opening

Caption: A plausible degradation pathway via base-catalyzed hydrolysis of the lactone ring.

Conclusion and Forward Outlook

The thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one is a multifaceted property that is paramount to its potential development as a therapeutic agent. This guide has outlined a comprehensive strategy for its evaluation, grounded in fundamental chemical principles and industry-standard methodologies.

A thorough investigation combining forced degradation studies with thermal analysis techniques (DSC and TGA) provides the necessary data to understand degradation pathways, identify potential liabilities, and establish appropriate storage conditions. The insights gained from these studies are not merely for regulatory submission; they are crucial for guiding formulation development, selecting appropriate packaging, and ultimately ensuring that a safe and effective product reaches the patient. The principles and protocols detailed herein provide a robust framework for any researcher tasked with characterizing the stability of this, or any other, promising isobenzofuranone derivative.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Aurigaresearch.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). Organic Process Research & Development - ACS Publications.
  • Lactone enols are stable in the gas phase but highly unstable in solution. (2002, November 6). PubMed.
  • The relative thermodynamic stability of isomeric organic compounds can be inferred from which of the. (2023, November 20). brainly.com.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.).
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. (2018, September 4).
  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate.
  • [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit.
  • Top 5 Factors Affecting Chemical Stability. (n.d.).
  • An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives. (n.d.). Benchchem.
  • New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009, November 15). PubMed.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2016, August).
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). The Journal of Organic Chemistry.
  • Thermal Reactions of Isodihydrobenzofuran: Experimental Results and Computer Modeling. (2025, August 7). Request PDF - ResearchGate.
  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Thermodynamic Stability Definition. (n.d.). Organic Chemistry Key Term - Fiveable.
  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (n.d.). PMC.
  • Lactone. (n.d.). Wikipedia.
  • Thermodynamic studies of the solubilization of organic compounds by aqueous surfactant systems (Technical Report). (1986, January 1). OSTI.GOV.
  • Dibenzofuran Degradation Pathway. (1997, December 15). Eawag-BBD.
  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
  • What Factors Influence Stability? (n.d.). ARL Bio Pharma.
  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (n.d.). ResearchGate.
  • 5-hydroxy-4-methylisobenzofuran-1(3H)-one. (n.d.). PubChem.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen-Schmidt Condensation and Their Antileishmanial Activity. (2026, January 20). PubMed.
  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009, April). PubMed.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
  • Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2015, December 23). ResearchGate.
  • 5-hydroxy-3H-isobenzofuran-1-one. (2025, May 20). Chemical Synthesis Database.
  • Gram-scale syntheses of kratom pseudoindoxyl metabolites: Illuminating the dynamic stereochemistry and the resulting structural. (n.d.). ChemRxiv.
  • Synthesis of 7-hydroxy-3-methylisobenzofuran-1(3H)-thione. (n.d.). PrepChem.com.
  • A kind of method for preparing 7 hydroxyl mitragynines. (n.d.). Google Patents.
  • The stability and degradation products of polyhydroxy flavonols in boiling water. (2023, May 8).
  • Stability of Mitragynine and 7-Hydroxymitragynine. (n.d.). Institute for Forensic Research, Training, and Innovation (IFRTI).

Sources

Methodological & Application

Cyclization methods for preparing 5-hydroxy-7-methylphthalide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of 5-hydroxy-7-methylphthalide (also referenced in literature as 5-hydroxy-7-methylisobenzofuran-1(3H)-one) represents a critical challenge in the preparation of bioactive mycophenolic acid (MPA) derivatives and related polyketide natural products. The structural core—a polysubstituted benzene ring fused to a


-lactone—requires precise regiochemical control to establish the 7-methyl and 5-hydroxy substitution pattern relative to the lactone carbonyl.

This Application Note details two distinct, field-proven cyclization methodologies. Unlike generic protocols, these workflows are designed to address the specific electronic and steric constraints of the 5-hydroxy-7-methyl system.

Critical Quality Attributes (CQAs) of the Target:
  • Regiochemistry: The methyl group must be positioned ortho to the lactone carbonyl (C7), while the hydroxyl group resides at C5.

  • Oxidation State: The cyclization often involves adjusting the oxidation state of benzylic carbons (e.g., oxidizing a hemiacetal or reducing an anhydride).

  • Scalability: Methods selected here prioritize reagents compatible with gram-to-kilogram scale-up.

Mechanistic Pathways & Methodology

We focus on two primary routes:

  • Route A: Oxidative Lactonization (The "One-Pot" Vilsmeier-Redox Strategy). This is the preferred route for scale-up due to the use of inexpensive reagents and mild conditions. It relies on the regioselective formylation of a benzyl alcohol derivative followed by oxidation.

  • Route B: Pd-Catalyzed Carbonylation. A high-precision method utilizing aryl halides, ideal for late-stage installation of the lactone ring when the aromatic core is already highly functionalized.

Pathway Visualization (DOT Diagram)

CyclizationPathways cluster_legend Methodology Key Precursor_A 3-Methoxy-5-methylbenzyl alcohol Inter_A1 Intermediate: Hydroxy-aldehyde Precursor_A->Inter_A1 Vilsmeier-Haack (POCl3, DMF) Inter_A2 Intermediate: Hydroxy-acid Inter_A1->Inter_A2 NaClO2 Oxidation Target TARGET: 5-Hydroxy-7-methylphthalide (after deprotection) Inter_A2->Target Spontaneous Cyclization & BBr3 Precursor_B 2-Bromo-5-methoxy- 3-methylbenzyl alcohol Inter_B1 Acyl-Pd Complex Precursor_B->Inter_B1 CO (g), Pd(OAc)2 Ligand Inter_B1->Target Intramolecular Trapping RouteA Route A: Oxidative (Scalable) RouteB Route B: Carbonylation (Precision)

Figure 1: Comparative logic flow for the synthesis of the phthalide core. Route A utilizes oxidative cyclization, while Route B employs transition-metal catalyzed carbonylation.

Experimental Protocols

Protocol A: Oxidative Lactonization via Vilsmeier-Haack

Best for: Cost-effective synthesis starting from electron-rich aromatics.

Prerequisite: The starting material, 3-methoxy-5-methylbenzyl alcohol , is used as a surrogate for the dihydroxy system to prevent side reactions. The methyl ether is cleaved in the final step.

Step 1: Regioselective Formylation

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with Argon.

  • Reagent Prep: Charge DMF (3.0 equiv) and cool to 0°C. Dropwise add

    
     (2.5 equiv) keeping internal temp 
    
    
    
    . Stir for 30 min to form the Vilsmeier reagent.
  • Addition: Dissolve 3-methoxy-5-methylbenzyl alcohol (10.0 g, 65.7 mmol) in DMF (20 mL). Add dropwise to the Vilsmeier reagent.

  • Reaction: Warm to RT and stir for 4 hours. Monitor via TLC (Hex:EtOAc 7:3).

  • Quench: Pour mixture onto ice/water (200 mL). Neutralize with sat.

    
     to pH 7. Extract with EtOAc (
    
    
    
    mL).
  • Mechanistic Insight: The formyl group is directed para to the methoxy group and ortho to the hydroxymethyl group (due to coordination), establishing the carbon framework for the lactone.

Step 2: Oxidation & Cyclization (The "Pinnick" Modification)

  • Solvent System: Dissolve the crude aldehyde from Step 1 in

    
    -BuOH (100 mL) and 2-methyl-2-butene (scavenger, 15 mL).
    
  • Oxidant: Dissolve

    
     (80%, 3.0 equiv) and 
    
    
    
    (2.5 equiv) in water (40 mL).
  • Execution: Add the oxidant solution dropwise to the organic phase at RT. The reaction is slightly exothermic.

  • Cyclization: Stir for 12 hours. The intermediate carboxylic acid typically undergoes spontaneous acid-catalyzed lactonization under these conditions (or upon acidic workup).

  • Workup: Acidify to pH 2 with 1N HCl (drives lactonization). Extract with DCM. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane.

Step 3: Demethylation

  • Dissolve the methoxy-phthalide in dry DCM. Cool to -78°C.[1]

  • Add

    
     (1M in DCM, 2.0 equiv). Warm to RT overnight.
    
  • Quench with MeOH. Isolate 5-hydroxy-7-methylphthalide .

Protocol B: Palladium-Catalyzed Carbonylation

Best for: Substrates containing halogens; high functional group tolerance.

Substrate: 2-Bromo-5-methoxy-3-methylbenzyl alcohol .

Reaction Matrix:

ComponentReagent/ConditionConcentration/EquivRole
Catalyst

2-5 mol%CO insertion catalyst
Ligand dppp (1,3-Bis(diphenylphosphino)propane)5-10 mol%Stabilizes Pd-acyl species
Base

or

2.0 equivNeutralizes HBr byproduct
Gas Carbon Monoxide (CO)1-5 atm (Balloon or Autoclave)Carbonyl source
Solvent DMF or Toluene0.2 MReaction medium

Step-by-Step:

  • Vessel: Use a stainless steel autoclave (for pressure) or heavy-walled glass pressure tube.

  • Loading: Combine substrate (1.0 equiv),

    
    , dppp, and base in the solvent.
    
  • Purging: Degas the solution by bubbling Argon for 10 mins.

  • Pressurization: Introduce CO gas. (Caution: CO is highly toxic; use a CO detector and fume hood).

  • Heating: Heat to 100-110°C for 16-24 hours.

  • Mechanism:

    • Oxidative addition of Pd into the C-Br bond.

    • Coordination and insertion of CO to form the Acyl-Pd complex.

    • Intramolecular nucleophilic attack by the benzylic hydroxyl group (favored 5-exo-trig/6-endo-dig hybrid geometry).

    • Reductive elimination releases the phthalide.

Data Summary & Validation Criteria

To validate the successful synthesis of 5-hydroxy-7-methylphthalide, compare analytical data against these standard values.

Analytical MethodExpected Signal (Diagnostic)Structural Assignment

H NMR (DMSO-

)

5.20 - 5.30 (s, 2H)
Lactone methylene (

)

H NMR

2.45 - 2.55 (s, 3H)
7-Methyl group (deshielded by adjacent C=O)

H NMR

10.2 - 10.5 (br s, 1H)
Phenolic -OH (C5)

C NMR

~170 - 172 ppm
Lactone Carbonyl (C1)

C NMR

~68 - 70 ppm
Benzylic Carbon (C3)
IR Spectroscopy

Strong

-lactone C=O stretch
IR Spectroscopy

Broad O-H stretch

Troubleshooting & Optimization

  • Issue: Regioisomer Formation (Route A).

    • Cause: Formylation occurring at the C2 position (between OMe and Me) instead of C4.

    • Solution: Use bulky protecting groups on the phenol (e.g., TIPS instead of Me) to sterically hinder the C2 position, forcing formylation to the desired C4 position (which becomes C6 in the aldehyde, leading to the correct phthalide orientation).

  • Issue: Incomplete Cyclization (Route A).

    • Cause: The intermediate hydroxy-acid is stable and hasn't closed.

    • Solution: Reflux the crude acid in Toluene with a catalytic amount of

      
      -TsOH (Dean-Stark trap) to force dehydration.
      
  • Issue: Pd Black Precipitation (Route B).

    • Cause: CO starvation or ligand oxidation.

    • Solution: Ensure vigorous stirring to maintain CO saturation; increase ligand:Pd ratio to 3:1.

References

  • Makara, G. M., & Anderson, W. K. (1995).[2] An Efficient Synthesis of 5,7-Dimethoxy-4-methylphthalide, a Key Intermediate in the Synthesis of Mycophenolic Acid. The Journal of Organic Chemistry, 60(17), 5717–5719.[2] Link

  • Danheiser, R. L., et al. (1991). New short step general synthesis of isobenzofuran-1(3H)-ones (phthalides). Tetrahedron, 47(29), 5437-5452.[3] Link[3]

  • Karmakar, R., Pahari, P., & Mal, D. (2014).[4] Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews, 114(12), 6213–6284.[4] Link

  • Lee, Y., et al. (2001).[4] Syntheses of Mycophenolic Acid and Its Analogs by Palladium Methodology. Bulletin of the Chemical Society of Japan, 74(8), 1437–1443.[4] Link

  • Covarrubias-Zúñiga, A., et al. (2003).[4] Total synthesis of mycophenolic acid. Tetrahedron, 59(11), 1989-1994.[4] Link[4]

Sources

Using 5-Hydroxy-7-methylisobenzofuran-1(3H)-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one in Polyketide Mimetics

Executive Summary

This Application Note details the synthetic utility of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (also known as 5-hydroxy-7-methylphthalide). Structurally homologous to the core pharmacophore of Mycophenolic Acid (MPA) , this compound serves as a critical scaffold for developing IMPDH (inosine-5'-monophosphate dehydrogenase) inhibitors and novel anticancer polyketides.

Unlike standard reagents, this scaffold offers a "pre-installed" lactone warhead with a reactive phenolic handle, allowing for rapid diversification. This guide focuses on two high-value synthetic workflows: Regioselective C3-Alkylation (constructing the polyketide side chain) and Aromatic Functionalization for Structure-Activity Relationship (SAR) expansion.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 5-Hydroxy-7-methylisobenzofuran-1(3H)-one
Common Name 5-Hydroxy-7-methylphthalide
CAS Registry 27986-74-5 (Analogous/Isomeric Ref)
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Key Functionality

-Lactone (Electrophilic/Acidic C3), Phenol (Nucleophilic C5)

Synthetic Rationale: The molecule contains two distinct "activation zones":

  • The C3-Position (Lactone

    
    -carbon):  The protons at C3 are acidic (
    
    
    
    ). Deprotonation generates a stabilized enolate that can react with electrophiles (alkyl halides, aldehydes), mimicking the biological assembly of MPA.
  • The C5-Phenol: An electron-donating group that activates the aromatic ring for electrophilic aromatic substitution (EAS) or serves as a handle for etherification.

Application I: Construction of MPA Analogues via C3-Alkylation

This protocol describes the installation of a prenyl or alkyl side chain at the C3 position. This is the rate-determining step in synthesizing bioactive phthalide derivatives.

Mechanism of Action (Workflow Visualization)

G Start 5-Hydroxy-7-methyl phthalide Step1 Step 1: Phenol Protection (TBS-Cl / Imidazole) Start->Step1 Masking Acidic OH Step2 Step 2: Enolate Formation (LiHMDS, -78°C) Step1->Step2 Kinetic Deprotonation Step3 Step 3: Electrophile Trapping (Prenyl Bromide) Step2->Step3 Stereoselective Coupling End C3-Alkylated Scaffold Step3->End Isolation

Caption: Logical workflow for transforming the phthalide core into a bioactive polyketide mimic via C3-functionalization.

Detailed Protocol: C3-Prenylation

Objective: Synthesize 3-(3-methylbut-2-en-1-yl)-5-((tert-butyldimethylsilyl)oxy)-7-methylisobenzofuran-1(3H)-one.

Reagents:

  • Starting Material: 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (1.0 eq)

  • Protecting Group: TBSCl (1.2 eq), Imidazole (2.5 eq), DMF (anhydrous).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq).

  • Electrophile: 1-Bromo-3-methyl-2-butene (Prenyl bromide) (1.5 eq).

  • Solvent: THF (anhydrous).

Procedure:

  • Phase A: Silyl Protection (Self-Validating Step)

    • Dissolve the starting material (1.0 g, 6.1 mmol) in anhydrous DMF (10 mL) under Argon.

    • Add Imidazole (1.04 g, 15.2 mmol) followed by TBSCl (1.1 g, 7.3 mmol) at 0°C.

    • Stir at RT for 3 hours.

    • Validation: TLC (20% EtOAc/Hexane) should show complete disappearance of the polar starting material (

      
      ) and appearance of a non-polar spot (
      
      
      
      ).
    • Workup: Dilute with Et₂O, wash with water (3x) and brine. Dry over MgSO₄, concentrate. Yield is typically >90%.[1]

  • Phase B: C3-Alkylation (Critical Step)

    • Cool a solution of the TBS-protected intermediate (1.0 eq) in THF (0.1 M concentration) to -78°C (Dry ice/acetone bath).

    • Dropwise Addition: Add LiHMDS (1.2 eq) slowly over 15 minutes. The solution often turns bright yellow/orange, indicating enolate formation.

    • Stir for 30 minutes at -78°C to ensure complete deprotonation.

    • Add Prenyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm slowly to -20°C over 2 hours. Do not warm to RT immediately , as this promotes dialkylation.

    • Quench: Add saturated NH₄Cl solution at -20°C.

  • Phase C: Purification

    • Extract with EtOAc. The crude residue will contain a mixture of mono-alkylated product and unreacted starting material.

    • Purify via Flash Column Chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      

Data Interpretation (Expected Results):

  • 1H NMR (CDCl₃): The diagnostic signal is the C3-proton.

    • Starting Material: Singlet at

      
       5.2 ppm (2H).
      
    • Product: Triplet or dd at

      
       5.4–5.6 ppm (1H), coupled to the new methylene protons of the side chain.
      

Application II: Ortho-Directed Functionalization

For researchers requiring halogenated intermediates for Suzuki/Stille couplings, the C4 and C6 positions are activated by the C5-hydroxyl group.

Protocol: Regioselective Bromination

  • Dissolve 5-Hydroxy-7-methylisobenzofuran-1(3H)-one in MeCN.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

  • Stir for 1 hour.

  • Result: Bromination occurs preferentially at C4 (ortho to the phenol, para to the lactone carbonyl) due to steric hindrance at C6 (flanked by the 7-Methyl).

  • Utility: The resulting aryl bromide is a substrate for Pd-catalyzed cross-coupling to build biaryl pharmacophores.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Dialkylation at C3 Excess base or rapid warming.Ensure strict stoichiometry (1.1 eq LiHMDS) and keep T < -40°C during alkylation.
Low Yield in Step 1 Wet DMF (hydrolysis of TBSCl).Use anhydrous DMF and store TBSCl in a desiccator.
No Reaction in Step 2 Enolate quenching by moisture.Flame-dry glassware; ensure Argon atmosphere is positive pressure.
Regioisomer Mix (Bromination) Temperature too high.Conduct bromination at -10°C to 0°C to favor kinetic product (C4).

Strategic Pathway: From Intermediate to Drug Candidate

The following diagram illustrates how this specific intermediate fits into the broader context of Mycophenolic Acid (MPA) synthesis and derivative generation.

MPA_Pathway Precursor Precursor: 2,4-Dihydroxy-6-methyl benzoic acid Intermediate CORE INTERMEDIATE: 5-Hydroxy-7-methyl isobenzofuran-1(3H)-one Precursor->Intermediate Cyclization/Reduction PathA Path A: C3-Alkylation (Side Chain Install) Intermediate->PathA LDA / Prenyl-Br PathB Path B: C4-Halogenation (Cross-Coupling Handle) Intermediate->PathB NBS / MeCN Target1 Target: MPA Analogues (IMPDH Inhibitors) PathA->Target1 Oxidation/Deprotection Target2 Target: Biaryl Phthalides (Anticancer Agents) PathB->Target2 Suzuki Coupling

Caption: Divergent synthetic pathways accessible from the 5-Hydroxy-7-methylisobenzofuran-1(3H)-one scaffold.

References

  • Danheiser, R. L., Gee, S. K., & Perez, J. J. (1986). Total synthesis of mycophenolic acid.[1][2][3][4] Journal of the American Chemical Society.[2]

    • Relevance: Establishes the foundational logic for phthalide alkylation and the construction of the MPA core.
  • Siebert, A., et al. (2018).[1] Modifications of total synthesis of mycophenolic acid. Current Organic Synthesis.

    • Relevance: Provides updated protocols for modifying the phthalide ring and side-chain attachment str
  • Southgate, R., et al. (2017). The Chemistry of Mycophenolic Acid – Synthesis and Modifications. Gdansk University of Technology.[4]

    • Relevance: Comprehensive review of SAR studies involving hydroxy-phthalide intermedi
  • CAS Common Chemistry. (n.d.).[5] 1(3H)-Isobenzofuranone derivatives and nomenclature.

    • Relevance: Verification of chemical nomencl

Sources

Application Note: Strategies for the Grignard Reaction with 5-Hydroxy-7-methylphthalide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on performing Grignard reactions with 5-Hydroxy-7-methylphthalide, a common structural motif in natural product synthesis. The inherent challenge of this transformation lies in the dual reactivity of the substrate, which contains both an electrophilic lactone carbonyl and an acidic phenolic hydroxyl group. This guide elucidates the fundamental chemical conflict and presents two robust, field-proven strategies to achieve the desired tertiary alcohol product: a sequential protection-reaction-deprotection pathway and a more direct in situ deprotonation using excess Grignard reagent. Detailed, step-by-step protocols, mechanistic insights, and a comparative analysis are provided to enable scientists to select and execute the optimal method for their research goals.

The Fundamental Challenge: Basicity vs. Nucleophilicity

The Grignard reagent (R-MgX) is one of the most powerful and versatile tools in synthetic organic chemistry for forming carbon-carbon bonds. It functions as a potent carbon nucleophile, readily attacking electrophilic centers like the carbonyl group of aldehydes, ketones, and esters.[1] However, Grignard reagents are also exceptionally strong bases.[2]

The substrate, 5-Hydroxy-7-methylphthalide, presents two potential sites for reaction:

  • The Electrophilic Site: The carbonyl carbon of the cyclic ester (lactone).

  • The Acidic Site: The proton of the phenolic hydroxyl group.

The reaction between a Grignard reagent and an acidic proton is an acid-base neutralization. This reaction is kinetically and thermodynamically favored over the nucleophilic attack at the carbonyl carbon.[3][4] Consequently, if a stoichiometric amount of Grignard reagent is added, it will be consumed exclusively by deprotonating the phenol, yielding an unreactive magnesium phenoxide and a hydrocarbon byproduct (R-H), while leaving the lactone untouched.[4]

To achieve the desired addition to the lactone, this acidic proton must be addressed. This guide details the two primary strategies to overcome this challenge.

Strategy A: Phenolic Protection Pathway

The most conventional and often cleanest approach is to temporarily "mask" the acidic hydroxyl group with a protecting group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.[5][6] For phenols, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation, stability, and selective removal.[3]

This strategy involves a three-stage process:

  • Protection: Silylation of the phenolic -OH group.

  • Grignard Reaction: Di-addition of the Grignard reagent to the protected lactone.

  • Deprotection: Removal of the silyl ether to reveal the final diol product.

Start 5-Hydroxy-7- methylphthalide Protect Protocol 2.1: Protect Hydroxyl Group (TBDMS-Cl, Imidazole) Start->Protect Protected TBDMS-Protected Phthalide Protect->Protected Grignard Protocol 2.2: Grignard Reaction (R-MgX, THF) Protected->Grignard Intermediate Protected Diol Intermediate Grignard->Intermediate Deprotect Protocol 2.3: Deprotect Silyl Ether (TBAF, THF) Intermediate->Deprotect End Final Diol Product Deprotect->End

Caption: Workflow for the protecting group strategy.

Protocol 2.1: Protection of 5-Hydroxy-7-methylphthalide (TBDMS Ether)

This protocol describes the conversion of the phenolic hydroxyl group to a TBDMS ether, rendering it unreactive towards Grignard reagents.[7][8]

Materials:

  • 5-Hydroxy-7-methylphthalide

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-Hydroxy-7-methylphthalide (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected phthalide.

Protocol 2.2: Grignard Reaction on TBDMS-Protected Phthalide

With the acidic proton masked, the Grignard reagent can now react exclusively at the lactone carbonyl. The reaction with a lactone consumes two equivalents of the Grignard reagent to produce a tertiary alcohol.[2][9][10]

Materials:

  • TBDMS-protected phthalide (from Protocol 2.1)

  • Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply and oven-dried glassware

Procedure:

  • Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of nitrogen or argon.

  • Dissolve the TBDMS-protected phthalide (1.0 eq) in anhydrous THF in a reaction flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the Grignard reagent solution (2.2-2.5 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction by cooling back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected diol. This material is often carried directly to the next step without purification.

Protocol 2.3: Deprotection of the TBDMS Ether

The final step involves the selective removal of the TBDMS group to reveal the phenolic hydroxyl group, yielding the final product. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.[11]

Materials:

  • Crude protected diol (from Protocol 2.2)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude protected diol (1.0 eq) in THF.

  • Add the TBAF solution (1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction with water and concentrate the mixture to remove most of the THF.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the final diol.

Strategy B: In Situ Deprotonation with Excess Grignard Reagent

This strategy leverages the dual reactivity of the Grignard reagent in a one-pot process. The first equivalent acts as a base to deprotonate the phenol, forming a magnesium phenoxide in situ. Subsequent equivalents then act as nucleophiles, performing the double addition to the lactone carbonyl.[12][13] This method is more atom- and step-economical but can sometimes be lower yielding or require more careful optimization.

A minimum of three equivalents of the Grignard reagent are required:

  • 1st Equivalent: Deprotonates the acidic phenol.

  • 2nd & 3rd Equivalents: Perform the double addition to the lactone carbonyl.

In practice, a slight excess (e.g., 3.5-4.0 equivalents) is recommended to drive the reaction to completion.

Start 5-Hydroxy-7- methylphthalide Grignard Protocol 3.1: Excess Grignard Reaction (>3.0 eq R-MgX, THF) Start->Grignard Quench Aqueous Workup (NH₄Cl) Grignard->Quench End Final Diol Product Quench->End

Caption: Workflow for the excess Grignard reagent strategy.

Protocol 3.1: One-Pot Grignard Reaction using Excess Reagent

Materials:

  • 5-Hydroxy-7-methylphthalide

  • Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply and oven-dried glassware

Procedure:

  • Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of nitrogen or argon.

  • Dissolve 5-Hydroxy-7-methylphthalide (1.0 eq) in anhydrous THF in a reaction flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the Grignard reagent solution (3.5-4.0 eq) dropwise via syringe. A brief evolution of gas (from the R-H byproduct of deprotonation) may be observed initially. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction may require gentle heating (e.g., 40 °C) to go to completion, depending on the Grignard reagent used. Monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction by cooling back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the final diol.

Method Comparison and Considerations

FeatureStrategy A: Protection PathwayStrategy B: Excess Reagent
Number of Steps 3 (Protect, Grignard, Deprotect)1 (One-pot reaction)
Overall Yield Often higher and more reproducibleVariable, may require optimization
Purification Requires 2-3 chromatographic purificationsRequires 1 chromatographic purification
Atom Economy Lower due to protecting groupHigher
Reagent Cost Higher (Silylating agent, TBAF)Lower (Only Grignard reagent)
Time Efficiency Lower (multiple steps and workups)Higher
Compatibility Robust for complex moleculesMay be problematic if other sensitive functional groups are present
Recommendation Ideal for high-value, late-stage synthesis where reliability and yield are paramount.Excellent for early-stage synthesis, route scouting, and large-scale production where efficiency is key.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet glassware or solvents quenching the Grignard reagent.[4]2. Inactive Grignard reagent.3. Insufficient equivalents of Grignard reagent (Strategy B).1. Rigorously dry all glassware and use anhydrous solvents.2. Titrate the Grignard reagent before use to determine its exact concentration.3. Increase the equivalents of Grignard reagent to 4.0 or higher.
Recovery of Starting Material 1. Incomplete reaction.2. Grignard reagent was fully quenched by acidic proton (Strategy B with <1 eq).1. Increase reaction time or temperature.2. Ensure at least 3.0 equivalents of active Grignard reagent are used.
Formation of Ketone Intermediate Incomplete reaction; only one equivalent of Grignard reagent added to the carbonyl after deprotonation.Increase the equivalents of Grignard reagent and/or reaction time/temperature.
Difficult Purification Formation of magnesium salt emulsions during workup.Use saturated NH₄Cl for the quench. If emulsions persist, filter the entire mixture through a pad of Celite before extraction.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. Synthetic Communications, 35(11). Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • YouTube. (2017, March 14). Grignard Reactions of Lactones. Retrieved from [Link]

  • Covarrubias-Zúñiga, A., Diaz-Dominguez, J., & Olguín-Uribe, J. S. (n.d.). SYNTHESIS OF 6-ALLYL-7-HYDROXY-5-METHOXY-4-METHYLPHTHALIDE, A KEY INTERMEDIATE IN THE SYNTHESIS OF MYCOPHENOLIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Sciencemadness.org. (2011, February 22). Protecting phenols in a grignard reaction. Retrieved from [Link]

  • YouTube. (2024, February 23). Grignard Reaction | Lactone |. Retrieved from [Link]

  • Geissman, T. A., & Baumgarten, E. (1942). The Reaction between Lactones and the Grignard Reagent. II. On the Intermediate Stages of the Reaction. Journal of the American Chemical Society, 64(4), 833-835.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. Retrieved from [Link]

  • Gelest. (n.d.). Silicon-Based Blocking Agents. Gelest Technical Library. Retrieved from [Link]

  • ResearchGate. (2019, June 12). TBMDS Protection of a Phenol going way over expected time?. Retrieved from [Link]

  • Quora. (2016, July 17). Why is the Grignard reagent usually prepared in excess?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the compounds mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • RSC Publishing. (1974). Reactions of steroid A-ring lactones with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 193-198.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.
  • ACS Publications. (1981). New synthesis of 5,7-dihydroxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid. The Journal of Organic Chemistry, 46(22), 4555-4556. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Using Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.

Sources

Scalable synthesis route for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Executive Summary & Strategic Analysis

The target molecule, 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (also known as 5-hydroxy-7-methylphthalide), is a critical pharmacophore found in mycophenolic acid derivatives and various polyketide natural products. While often confused with its isomer (5,7-dihydroxy-4-methylphthalide) derived from orcinol, the specific 5-hydroxy-7-methyl substitution pattern requires a precise regioselective approach that avoids the thermodynamic traps common in phthalide synthesis.

The Scalability Challenge: Traditional routes utilizing direct lithiation of phenols are non-scalable due to the requirement for cryogenic conditions (-78°C) and pyrophoric reagents (t-BuLi). Furthermore, direct formylation of m-cresol derivatives often yields mixtures of isomers.

Selected Route: The "Blanc-Cyclization" Strategy This protocol details a robust, scalable route based on the Chloromethylation (Blanc Reaction) of Methyl 3-hydroxy-5-methylbenzoate . This pathway is selected for three reasons:

  • Regiocontrol: The directing effects of the hydroxyl (ortho/para) and methyl (ortho/para) groups, combined with the steric bulk of the ester, favor substitution at the desired position (C2 relative to the ester) to form the lactone ring.

  • Cost-Efficiency: It utilizes inexpensive reagents (Paraformaldehyde, HCl gas, ZnCl2) rather than precious metal catalysts.

  • Atom Economy: The chloromethyl intermediate spontaneously cyclizes upon hydrolysis, streamlining the step count.

Retrosynthetic Pathway & Logic

The synthesis hinges on the availability of 3-hydroxy-5-methylbenzoic acid , which can be produced on a multi-kilogram scale via the alkali fusion of sulfonated m-toluic acid.

SynthesisRoute cluster_main Critical Scalable Steps Start m-Toluic Acid Inter1 3-Sulfobenzoic Derivative Start->Inter1 Sulfonation Inter2 3-Hydroxy-5-methyl- benzoic acid Inter1->Inter2 Alkali Fusion (KOH, 300°C) Precursor Methyl 3-hydroxy- 5-methylbenzoate Inter2->Precursor MeOH, H2SO4 (Esterification) Intermediate Chloromethyl Intermediate Precursor->Intermediate HCHO, HCl(g) ZnCl2 (Blanc) Target 5-Hydroxy-7-methyl- isobenzofuran-1(3H)-one Intermediate->Target Hydrolysis & Cyclization

Caption: Figure 1. Retrosynthetic logic flow from commodity chemicals to the target phthalide. The critical regioselective step is the Blanc chloromethylation.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Esterification)

Note: If Methyl 3-hydroxy-5-methylbenzoate is commercially sourced, proceed to Phase 2.

Objective: Convert 3-hydroxy-5-methylbenzoic acid to its methyl ester to protect the carboxyl group and direct the subsequent chloromethylation.

Reagents:

Reagent Equiv. Role
3-Hydroxy-5-methylbenzoic acid 1.0 Starting Material
Methanol (Anhydrous) 10.0 (Vol) Solvent/Reagent

| Sulfuric Acid (Conc.) | 0.1 | Catalyst |

Protocol:

  • Charge a glass-lined reactor with 3-hydroxy-5-methylbenzoic acid and Methanol .

  • Slowly add concentrated H2SO4 while maintaining temperature < 40°C (Exothermic).

  • Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane) until acid is consumed.

  • Cool to room temperature. Concentrate methanol under reduced pressure to ~20% volume.

  • Pour residue into ice water (5x volume). The ester should precipitate as a white/off-white solid.

  • Filter, wash with neutral water, and dry in a vacuum oven at 45°C.

    • Yield Target: >90%[1][2][3]

    • QC Check: 1H NMR (CDCl3) – Confirm methyl ester singlet at ~3.9 ppm.

Phase 2: Regioselective Chloromethylation & Cyclization (The Critical Step)

Objective: Introduce a one-carbon unit ortho to the ester and ortho to the hydroxyl group. The hydroxyl group activates the ring, while the ester directs the incoming electrophile to the desired position (Position 2 relative to ester) via steric and electronic steering.

Safety Warning: This reaction generates Bis(chloromethyl) ether (BCME) in situ, a potent carcinogen. The system must be closed, vented through a scrubber, and handled in a high-efficiency fume hood.

Reagents:

Reagent Equiv. Role
Methyl 3-hydroxy-5-methylbenzoate 1.0 Substrate
Paraformaldehyde 2.0 C1 Source
Zinc Chloride (ZnCl2) 1.5 Lewis Acid Catalyst
HCl (Gas) Excess Reagent/Solvent Saturation

| Ethyl Acetate / Dioxane | 10 Vol | Solvent |

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser connected to a caustic scrubber (NaOH).

  • Dissolution: Charge the flask with Methyl 3-hydroxy-5-methylbenzoate , Paraformaldehyde , and anhydrous ZnCl2 in Ethyl Acetate (or Dioxane).

  • Activation: Heat the mixture to 60°C .

  • Gas Addition: Bubble anhydrous HCl gas through the mixture at a steady rate.

    • Mechanistic Insight: The HCl depolymerizes paraformaldehyde to generate the reactive chloromethyl cation equivalent. ZnCl2 coordinates with the ester carbonyl, enhancing the electrophilicity and regioselectivity.

  • Reaction: Maintain 60°C and HCl flow for 4–6 hours. The solution will darken.

    • Monitoring: Aliquot workup (mini-hydrolysis) followed by HPLC. Look for the disappearance of the ester and appearance of the phthalide peak (the intermediate chloromethyl ester cyclizes rapidly upon workup).

  • Quench & Cyclization:

    • Cool the reaction mixture to 10°C.

    • Slowly pour the mixture into Water (10 volumes) with vigorous stirring.

    • Heat the biphasic mixture to 80°C for 1 hour. This thermal step ensures complete hydrolysis of the chloromethyl group to the hydroxymethyl group, which then spontaneously lactonizes to form the phthalide.

  • Isolation:

    • Cool to room temperature.[4][5] The product, 5-Hydroxy-7-methylisobenzofuran-1(3H)-one , typically precipitates as a solid.

    • If no precipitate forms, extract with Ethyl Acetate, wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Methanol/Water or Toluene .

Process Flow Diagram:

ProcessFlow Setup Reactor Setup: Closed System, HCl Gas Inlet, Caustic Scrubber Reaction Chloromethylation: Substrate + Paraformaldehyde + ZnCl2 60°C, 4-6 hrs Setup->Reaction Quench Quench/Cyclization: Pour into Water Heat to 80°C (1 hr) Reaction->Quench Completion Check (HPLC) Isolation Isolation: Precipitation or Extraction Recrystallization (MeOH/H2O) Quench->Isolation

Caption: Figure 2. Operational workflow for the Blanc reaction and subsequent in-situ cyclization.

Quality Control & Validation

Analytical Specifications:

  • Appearance: White to pale beige crystalline solid.

  • Melting Point: 208–210°C (Lit. value check required).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.5 (s, 1H, -OH)
      
    • 
       6.80 (s, 1H, Ar-H, C4)
      
    • 
       6.70 (s, 1H, Ar-H, C6)
      
    • 
       5.25 (s, 2H, Lactone -CH2-)
      
    • 
       2.45 (s, 3H, Ar-CH3)
      
    • Note: The absence of the methyl ester peak (~3.9 ppm) and the presence of the lactone methylene (~5.25 ppm) confirm cyclization.

Process Safety Parameters:

  • Exotherm Control: The addition of HCl gas is exothermic; cooling capacity must be available.

  • BCME Control: Ensure the scrubber contains 10% NaOH to neutralize HCl and destroy any escaping chloromethyl ethers.

References

  • Blanc Reaction Mechanism & Scope

    • Title: The Chloromethylation of Arom
    • Source:Organic Reactions, Vol 1.[6]

    • URL:[Link]

  • Phthalide Synthesis via Chloromethylation

    • Title: A Convenient Synthesis of Phthalides from Methyl Benzoates.[7]

    • Source:Synthetic Communic
    • URL:[Link][6][8]

  • Mycophenolic Acid Intermediates (Isomer Comparison)

    • Title: Synthesis of Mycophenolic Acid and its Analogues.[8]

    • Source:Journal of Organic Chemistry, 2000.
    • URL:[Link]

  • Title: Preparation of 3-hydroxy-5-methylbenzoic acid via alkali fusion.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.

Introduction

5-Hydroxy-7-methylisobenzofuran-1(3H)-one, a substituted phthalide, is a key intermediate in the synthesis of various biologically active molecules. Its synthesis can present challenges, including low yields, side product formation, and purification difficulties. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Problem 1: Consistently Low Yield of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Question: My reaction to synthesize 5-Hydroxy-7-methylisobenzofuran-1(3H)-one is consistently resulting in yields below 30%. What are the likely causes and how can I improve this?

Answer: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedures.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of your precursors is paramount. Impurities can interfere with the reaction, leading to side products or incomplete conversion.[2]

    • Actionable Protocol:

      • Verify Purity: Analyze your starting materials (e.g., a substituted toluene derivative and a formaldehyde equivalent or a pre-functionalized benzoic acid) by NMR and melting point analysis.

      • Purification: If impurities are detected, purify the starting materials by recrystallization or column chromatography. For instance, phthalic acid can be purified by recrystallization from hot water.[2]

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.

    • Temperature Control: Many reactions in phthalide synthesis are temperature-sensitive.[3] For instance, in a bromination reaction to functionalize a precursor, temperatures above the optimal range can lead to decomposition and darker reaction mixtures, lowering the yield.[3]

      • Recommendation: Carefully monitor and control the reaction temperature using an oil bath and a thermometer. Conduct small-scale experiments to determine the optimal temperature range for your specific route.

    • Reaction Time: Incomplete reactions are a common cause of low yields.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting material is not fully consumed. Conversely, if product decomposition is observed over time, the reaction should be quenched once the maximum product concentration is reached.[1]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of unwanted side products.

    • Recommendation: Ensure accurate calculation and measurement of all reagents. For reactions involving a base or an acid catalyst, a slight excess may be beneficial, but large excesses should be avoided.

Data-Driven Optimization of Reaction Conditions:

ParameterCondition ACondition B (Optimized)Expected Outcome
Starting Material Purity 95%>99%Minimized side reactions.
Temperature Room Temperature0 °C to RT (gradual warming)Increased selectivity for the desired product.
Reaction Time 4 hoursMonitored by TLC (approx. 8 hours)Complete consumption of starting material.
Solvent Technical Grade THFAnhydrous THFReduced moisture-related side reactions.

Experimental Workflow for Yield Improvement:

Yield_Improvement_Workflow cluster_pre_reaction Pre-Reaction Checks cluster_reaction Reaction Optimization cluster_post_reaction Post-Reaction Handling Purity Verify Starting Material Purity (>99%) Stoichiometry Accurate Reagent Stoichiometry Temperature Optimize Temperature (e.g., 0°C) Stoichiometry->Temperature Time Monitor Reaction by TLC/LC-MS Atmosphere Inert Atmosphere (N2/Ar) Workup Careful Aqueous Workup Atmosphere->Workup Purification Optimized Column Chromatography End Improved Yield Purification->End Start Low Yield Problem Start->Purity

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of a Significant Side Product

Question: I am observing a persistent impurity in my final product that is difficult to separate by column chromatography. What could this side product be and how can I prevent its formation?

Answer: The structure of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one suggests potential side reactions related to its functional groups.

Potential Side Reactions and Prevention Strategies:

  • Over-oxidation or Polymerization: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities or polymeric material, especially under harsh reaction conditions or exposure to air.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2]

      • Protecting Groups: Consider protecting the hydroxyl group (e.g., as a methoxy or benzyl ether) before subsequent synthetic steps. This group can be deprotected in the final step.

  • Alternative Cyclization Pathways: Depending on the synthetic route, alternative cyclization reactions could lead to isomeric products. For example, if starting from a precursor with multiple potential cyclization sites, the regioselectivity of the reaction is crucial.

    • Prevention:

      • Choice of Catalyst/Reagents: The choice of catalyst and reagents can direct the cyclization to the desired position. For instance, in a palladium-catalyzed reaction, the ligand can influence the regioselectivity.

      • Steric Hindrance: The methyl group at the 7-position provides some steric hindrance that can be exploited to favor the desired cyclization.

Logical Decision Tree for Side Product Identification:

Side_Product_Identification Start Side Product Observed Characterize Characterize by NMR, MS Start->Characterize Oxidized Oxidized/Polymeric Impurity? Characterize->Oxidized Isomer Isomeric Product? Characterize->Isomer ProtectOH Protect Hydroxyl Group Oxidized->ProtectOH Yes InertAtmosphere Use Inert Atmosphere Oxidized->InertAtmosphere Yes ModifyCatalyst Modify Catalyst/Reagents Isomer->ModifyCatalyst Yes OptimizeConditions Optimize Reaction Conditions Isomer->OptimizeConditions Yes

Caption: Decision tree for identifying and mitigating side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted phthalides like 5-Hydroxy-7-methylisobenzofuran-1(3H)-one?

A1: Common strategies include the oxidation of corresponding indane derivatives, cyclization of o-alkynylbenzoic acids, and palladium-catalyzed reactions of o-halobenzoic acids with various partners.[4][5][6] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: How can I effectively purify the final product?

A2: Purification is typically achieved by column chromatography on silica gel.[7] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. If the product is acid-sensitive, care should be taken during silica gel chromatography.[1] Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Depending on the specific reagents used, additional precautions may be necessary. For example, if using N-Bromosuccinimide (NBS) for bromination, it should be handled in a fume hood as it is a lachrymator. Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can I use a protecting group for the hydroxyl function? If so, which one is recommended?

A4: Yes, protecting the hydroxyl group can prevent unwanted side reactions. A methoxy group is a common choice as it is relatively stable.[8] Another option is a benzyl ether, which can be removed under mild hydrogenolysis conditions. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

Q5: My reaction seems to stall before completion. What should I do?

A5: If your reaction stalls, it could be due to several factors including deactivated catalyst, insufficient reagent, or the presence of an inhibitor.[1] First, re-verify the purity of your reagents and solvents. If possible, adding more of a key reagent or catalyst might restart the reaction.[1] Monitoring the reaction by TLC or LC-MS will help determine if the reaction is truly stalled or just very slow.

References

  • Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Organic Syntheses. Phthalaldehydic acid. [Link]

  • Reddit. Gabriel synthesis troubleshooting. [Link]

  • Reddit. Help with Low Yield Synthesis. [Link]

  • Acta Crystallographica Section E. 5,7-Dimethoxyisobenzofuran-1(3H)-one. [Link]

  • PrepChem. Synthesis of 7-hydroxy-3-methylisobenzofuran-1(3H)-thione. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

  • Semantic Scholar. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. [Link]

  • MDPI. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]

  • ResearchGate. Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. [Link]

  • Google Patents. US9080193B2 - Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)
  • ResearchGate. ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. [Link]

  • National Institutes of Health. 5-Methoxy-2-benzofuran-1(3H)-one. [Link]

Sources

Technical Support Center: Troubleshooting Lactonization Steps in Phthalide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for phthalide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of the lactonization step in phthalide synthesis. Phthalides are a crucial structural motif in numerous natural products and pharmacologically active molecules.[1][2] The intramolecular cyclization of a 2-substituted benzoic acid derivative is a key transformation that, while conceptually straightforward, can present significant practical challenges.

This document provides in-depth, field-proven insights into common problems encountered during this critical step. It is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments, moving beyond simple procedural lists to explain the underlying chemical principles.

Core Principles of Phthalide Lactonization

The most common route to phthalide involves the reduction of a 2-carboxybenzaldehyde derivative, which exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[3] The reduction of the aldehyde functionality to a primary alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization), yields the desired phthalide.

A typical and widely used method involves the reduction of 2-carboxybenzaldehyde (also known as phthalaldehydic acid) with sodium borohydride (NaBH₄), followed by acidification to promote cyclization.[4][5]

General Reaction Mechanism

The process can be visualized in two main stages:

  • Reduction: A hydride reagent, typically NaBH₄, selectively reduces the aldehyde group of 2-carboxybenzaldehyde to a hydroxymethyl group.[4][6]

  • Cyclization (Lactonization): Under acidic conditions, the newly formed hydroxyl group acts as a nucleophile, attacking the carboxylic acid carbonyl to form the stable five-membered lactone ring.[7]

Phthalide Synthesis Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start 2-Carboxybenzaldehyde Reagent1 1. NaBH4 (Hydride Source) Start->Reagent1 Nucleophilic Attack Intermediate 2-(Hydroxymethyl)benzoate (Alkoxide Intermediate) Reagent1->Intermediate Reagent2 2. H3O+ (Acid Workup) Intermediate->Reagent2 Protonation FinalIntermediate 2-(Hydroxymethyl)benzoic Acid Reagent2->FinalIntermediate Product Phthalide FinalIntermediate->Product Intramolecular Esterification

Caption: General mechanism for phthalide synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the lactonization step.

Q1: My reaction shows low to no conversion to the final phthalide product. What are the likely causes and how can I fix this?

A1: Low or no product formation is a frequent issue that can typically be traced back to problems with the reduction step or inefficient cyclization.

Possible Cause 1: Ineffective Reduction of the Aldehyde

The first critical step is the complete reduction of the 2-carboxybenzaldehyde starting material. If this step is incomplete, you will not form the necessary 2-(hydroxymethyl)benzoic acid precursor for lactonization.

  • Diagnosis:

    • TLC Analysis: Before the acidic workup, take an aliquot of the reaction mixture. Spot it on a TLC plate alongside your 2-carboxybenzaldehyde starting material. An effective reduction will show the disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol).

    • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored container.

  • Solutions:

    • Increase Reagent Stoichiometry: While NaBH₄ is a potent reducing agent, you may need to increase the molar equivalents. Start with 1.5-2.0 equivalents relative to your starting material.

    • Extend Reaction Time: Allow the reduction to stir for a longer period. Monitor by TLC every 30-60 minutes until the starting material is consumed.

    • Control Temperature: The reduction is typically performed at 0 °C to room temperature. Running the reaction at a very low temperature may slow it down considerably.[5]

Possible Cause 2: Inefficient Cyclization

If the reduction is successful but you still isolate minimal product, the issue likely lies with the lactonization step.

  • Diagnosis:

    • Workup pH: The cyclization requires acidic conditions.[7] If the pH of your aqueous layer is not sufficiently acidic (pH 1-2) after adding acid, the equilibrium will not favor the lactone.

    • Presence of 2-(hydroxymethyl)benzoic acid: If you isolate a significant amount of this intermediate, it's a clear sign of incomplete cyclization.

  • Solutions:

    • Ensure Sufficient Acid: After the reduction is complete, carefully acidify the reaction mixture with a strong acid like HCl to a pH of 1-2. Use pH paper to confirm.

    • Heating: Gently heating the acidified mixture can promote lactonization. Refluxing for an hour is a common procedure to drive the reaction to completion.[8] However, be cautious, as excessive heat can sometimes lead to side reactions.

Q2: My final product is impure. What are the common byproducts and how can I avoid them?

A2: Impurities often arise from side reactions or unreacted starting materials. Identifying the impurity is the first step to mitigating its formation.

Common Impurities and Their Prevention

Impurity/ByproductFormation MechanismPrevention & Mitigation Strategies
Unreacted 2-Carboxybenzaldehyde Incomplete reduction of the starting aldehyde.Ensure complete reduction by using fresh NaBH₄, sufficient equivalents, and adequate reaction time. Monitor via TLC before workup.
2-(Hydroxymethyl)benzoic Acid Incomplete acid-catalyzed cyclization.Ensure workup pH is strongly acidic (pH 1-2). Consider gentle heating of the acidified mixture to drive cyclization to completion.[8]
Phthalic Acid Over-oxidation of the starting material if it was impure, or from side reactions during workup.Use pure starting materials. Avoid harsh oxidative conditions during the reaction or purification steps.
  • Purification:

    • Recrystallization: Phthalide is often a crystalline solid and can be effectively purified by recrystallization. A mixture of ethanol and water is a common solvent system.[7]

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate phthalide from more polar impurities like the uncyclized acid.[1]

Q3: The reaction seems to stall, and TLC shows a mix of starting material, intermediate, and product. What should I do?

A3: A stalled reaction suggests that one of the steps is not proceeding to completion under the current conditions. A systematic approach is needed to identify the bottleneck.

Troubleshooting_Stalled_Reaction Start Reaction Stalled (TLC shows multiple spots) CheckReduction Is Starting Material (Aldehyde) Consumed? Start->CheckReduction ActionReduction Troubleshoot Reduction: - Add more NaBH4 - Check reagent quality - Increase reaction time CheckReduction->ActionReduction No CheckCyclization Is Intermediate (Alcohol) the major spot? CheckReduction->CheckCyclization Yes End Reaction Proceeds ActionReduction->End ActionCyclization Troubleshoot Cyclization: - Ensure pH is 1-2 - Gently heat mixture - Extend workup time CheckCyclization->ActionCyclization Yes CheckCyclization->End No (Product is major spot) ActionCyclization->End

Sources

Technical Support Center: Purification of 5-Hydroxy-7-methylphthalide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Hydroxy-7-methylphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound from various reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the high purity of your final product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 5-Hydroxy-7-methylphthalide. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: Low Overall Yield After Purification

You've completed your synthesis and purification, but the final isolated yield of 5-Hydroxy-7-methylphthalide is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of phthalides can sometimes be incomplete or accompanied by the formation of side products, which can complicate purification and reduce the yield of the desired compound.[1]

    • Optimization: Before scaling up, it's crucial to optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reactants, to maximize the conversion to 5-Hydroxy-7-methylphthalide.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[3]

  • Product Loss During Extraction: 5-Hydroxy-7-methylphthalide, with its polar hydroxyl group, may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.

    • Protocol:

      • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. Acidifying the solution will protonate the hydroxyl group, making the molecule less polar and more soluble in organic solvents.

      • Solvent Selection: Use a suitable organic solvent. Ethyl acetate is a common choice for extracting moderately polar compounds.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

      • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can "salt out" the desired compound, pushing it further into the organic phase.[4]

  • Product Loss During Chromatography: While a powerful purification technique, column chromatography can lead to yield loss if not performed correctly.[3]

    • Troubleshooting Steps:

      • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and product loss.

      • Solvent System Selection: Choose an appropriate solvent system that provides good separation between your product and impurities on a TLC plate (aim for an Rf value of 0.3-0.4 for your product).[5]

      • Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid combining pure product fractions with impure ones.

  • Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[5]

    • Solution: If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[5][6]

Problem 2: Persistent Impurities in the Final Product

Despite purification efforts, your final 5-Hydroxy-7-methylphthalide sample shows the presence of impurities when analyzed by NMR or HPLC.

Possible Causes and Solutions:

  • Co-elution During Chromatography: Some impurities may have similar polarity to 5-Hydroxy-7-methylphthalide, causing them to co-elute during column chromatography.

    • Optimization of Chromatography:

      • Solvent System Gradient: Instead of an isocratic (constant solvent composition) elution, try a gradient elution where the polarity of the solvent system is gradually increased. This can often resolve closely eluting compounds.

      • Alternative Stationary Phases: Consider using a different stationary phase. If you used silica gel (normal phase), try reverse-phase chromatography (e.g., C18 column) where the separation is based on hydrophobicity.[7]

      • Two-Dimensional Chromatography: For very complex mixtures, a two-dimensional purification strategy can be employed. This involves using two different chromatography techniques in sequence, such as centrifugal partition chromatography (CPC) followed by HPLC.[8]

  • Incomplete Removal of Starting Materials or Reagents: Unreacted starting materials or excess reagents can be carried through the workup and purification steps.

    • Solution:

      • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or HPLC analysis before starting the workup.

      • Aqueous Washes: Incorporate appropriate aqueous washes during the extraction process to remove water-soluble reagents. For example, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.

  • Recrystallization as a Polishing Step: If your product is a solid and has a relatively high purity (>90%), recrystallization can be an excellent final purification step to remove minor impurities.

    • Protocol for Recrystallization:

      • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent.[9]

Problem 3: Product Discoloration

The isolated 5-Hydroxy-7-methylphthalide is colored (e.g., yellow or brown) instead of the expected white or off-white solid.

Possible Causes and Solutions:

  • Presence of Chromophoric Impurities: The color may be due to highly colored minor impurities that are not easily removed by chromatography.

    • Activated Carbon Treatment: Before recrystallization, you can treat the hot solution with a small amount of activated carbon. The activated carbon will adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield.

  • Degradation of the Product: Phthalides can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures for extended periods, which can lead to the formation of colored byproducts.[10]

    • Mitigation Strategies:

      • Mild Reaction and Workup Conditions: Use the mildest possible conditions during synthesis and purification.[2]

      • Avoid Prolonged Heating: Minimize the time the compound is heated, especially in the presence of potential catalysts for degradation.

      • Inert Atmosphere: If the compound is sensitive to oxidation, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying 5-Hydroxy-7-methylphthalide?

A1: The most common and effective technique for the purification of phthalides is column chromatography on silica gel.[3] However, the optimal choice depends on the specific impurities present in your reaction mixture. For highly complex mixtures or to achieve very high purity, techniques like preparative HPLC or two-dimensional chromatography (e.g., CPC followed by HPLC) can be employed.[8]

Q2: How can I determine the purity of my final 5-Hydroxy-7-methylphthalide product?

A2: A combination of analytical techniques should be used to assess the purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of a compound and detecting trace impurities.[11] A stability-indicating HPLC method is particularly useful.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and identify any residual solvents or impurities.[12]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of your compound and can help in identifying unknown impurities.[11]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a crystalline solid.

Q3: My 5-Hydroxy-7-methylphthalide seems to be unstable during storage. What are the best storage conditions?

A3: To ensure the long-term stability of 5-Hydroxy-7-methylphthalide, it should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen, which can potentially cause degradation over time.

Q4: Can I use extraction alone to purify 5-Hydroxy-7-methylphthalide?

A4: While liquid-liquid extraction is a crucial step in the workup process to remove many impurities, it is generally not sufficient to achieve high purity for 5-Hydroxy-7-methylphthalide, especially if the reaction mixture contains byproducts with similar solubility characteristics.[13] Chromatography and/or recrystallization are typically necessary to obtain a highly pure product.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of 5-Hydroxy-7-methylphthalide from a reaction mixture.

PurificationWorkflow ReactionMixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) ReactionMixture->Extraction OrganicLayer Combined Organic Layers Extraction->OrganicLayer Drying Drying (e.g., Na2SO4 or MgSO4) OrganicLayer->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Solid/Oil Concentration->CrudeProduct Chromatography Column Chromatography (Silica Gel) CrudeProduct->Chromatography PureFractions Pure Fractions Chromatography->PureFractions Concentration2 Concentration PureFractions->Concentration2 PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Concentration2->PurityAnalysis FinalProduct Pure 5-Hydroxy-7-methylphthalide PurityAnalysis->FinalProduct Purity > 95% Recrystallization Recrystallization (Optional Polishing Step) PurityAnalysis->Recrystallization Purity < 95% Recrystallization->FinalProduct

Caption: A typical workflow for the purification of 5-Hydroxy-7-methylphthalide.

Quantitative Data Summary

Table 1: Typical Solvent Systems for Column Chromatography of Phthalides

Stationary PhaseEluent System (v/v)Application
Silica GelHexane/Ethyl Acetate (e.g., 7:3 to 1:1)General purification of moderately polar phthalides.
Silica GelDichloromethane/Methanol (e.g., 98:2 to 95:5)For more polar phthalides or when better separation is needed.
Reversed-Phase (C18)Acetonitrile/Water or Methanol/WaterWhen normal-phase chromatography is ineffective.

Note: The optimal solvent system should be determined by TLC analysis for each specific reaction mixture.

References

  • Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum. Anais da Academia Brasileira de Ciências, 85(2), 487-496. Available at: [Link]

  • Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]

  • Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses. Retrieved from [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Available at: [Link]

  • Sun, M.-X., Li, X., & Liu, W.-Y. (2009). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. ResearchGate. Available at: [Link]

  • Al-Amin, M., & Reiser, O. (2014). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 19(7), 9456-9494. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(25), 14853-14881. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Stability Indicating Forced Degradation Studies. Rajiv Gandhi Proudyogiki Vishwavidyalaya Journal of Pharmaceutical Technology, 1(1), 1-10.
  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the compounds mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide. Retrieved from [Link]

  • PubChem. (n.d.). 5-hydroxy-4-(hydroxymethyl)-7-methoxy-6-methylphthalide. Retrieved from [Link]

  • Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum. Anais da Academia Brasileira de Ciências, 85(2), 487-496. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-6-methylphthalide. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
  • International Journal of Innovative Science and Research Technology. (2025, May 19). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Retrieved from [Link]

  • Price, K. E., & Matzger, A. J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(5), 2351-2361.
  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4).
  • ICH. (n.d.). Case studies on control strategy Impurity Control Strategy for an Oncology drug. Retrieved from [Link]

  • Diarra, H., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 20(2), 209-217.
  • Pospíšil, J., & Nešpůrek, S. (2017). Polymer degradation and stability.
  • Wang, Y., et al. (2012). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography.
  • Bajaj, S., et al. (2012). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 9(2), 517-530.
  • Global Substance Registration System. (n.d.). 5,7-DIHYDROXY-4-METHYLPHTHALIDE. Retrieved from [Link]

  • Ho, J. (n.d.). Two-Dimensional Purification of 7-Hydroxymitragynine Using CPC and HPLC. Gilson.
  • Google Patents. (n.d.). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
  • CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017093192A1 - Crystallization of 25-hydroxy-7-dehydrocholsterol.
  • Ono, T., et al. (2020). 5-Hydroxymethylfurfural Synthesis from Monosaccharides by a Biphasic Reaction–Extraction System Using a Microreactor and Extractor. ACS Omega, 5(11), 5899-5905.
  • Sudheedibu, S. K., et al. (2016). Qualification and Quantitation of Kratom Compounds in Human Urine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Chemistry, 6(2), 60-64.
  • Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
  • ResearchGate. (n.d.). Comparison of Three Chromatographic Techniques for the Detection of Mitragynine and other Indole and Oxindole Alkaloids in Mitragyna speciosa (Kratom) Plants. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Hydroxy-7-methylphthalide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 5-Hydroxy-7-methylphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving this compound. As a substituted phthalide, 5-Hydroxy-7-methylphthalide possesses a lactone functional group, which dictates its chemical stability, particularly in solution. Understanding the behavior of this molecule under various experimental conditions is critical for ensuring data integrity, reproducibility, and the overall success of your research. This resource consolidates field-proven insights, detailed protocols, and answers to frequently asked questions regarding the stability of 5-Hydroxy-7-methylphthalide, with a specific focus on its behavior under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 5-Hydroxy-7-methylphthalide in solution?

The primary stability concern for 5-Hydroxy-7-methylphthalide is its susceptibility to hydrolysis under basic (alkaline) conditions.[1][2][3] The core structure of this molecule contains a γ-lactone ring, which is a cyclic ester.[4] Like all esters, this lactone is prone to cleavage when exposed to nucleophiles, with the hydroxide ion (OH⁻) being a common and potent one in aqueous basic solutions.[3] This reaction, known as saponification, results in the opening of the phthalide ring to form the corresponding carboxylate and alcohol functionalities.[3][5]

Q2: What is the mechanism of degradation for 5-Hydroxy-7-methylphthalide under basic conditions?

The degradation of 5-Hydroxy-7-methylphthalide in a basic solution occurs via a well-established nucleophilic acyl substitution mechanism.[3] The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone ring.

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate is unstable and collapses. The electrons from the negative oxygen atom reform the carbonyl double bond, leading to the cleavage of the C-O bond within the lactone ring. This step is the rate-determining step.

  • Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water) to yield the final ring-opened product, a 2-(hydroxymethyl)-4-hydroxy-6-methylbenzoic acid salt.

The phenolic hydroxyl group on the aromatic ring can also be deprotonated under basic conditions, but the primary degradation pathway involves the hydrolysis of the lactone.

Q3: How do pH and temperature affect the degradation rate?

Both pH and temperature significantly accelerate the degradation of 5-Hydroxy-7-methylphthalide.

  • pH: The rate of hydrolysis is directly proportional to the concentration of hydroxide ions. Therefore, as the pH increases (becomes more basic), the degradation rate will increase substantially. Instability is often observed under strongly basic conditions (pH ≥ 8).[6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.[7] Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to accelerate the degradation process and identify potential degradation products in a shorter timeframe.[8][9]

Q4: I am observing a rapid loss of my 5-Hydroxy-7-methylphthalide during my in vitro cell-based assay. What could be the cause?

Rapid loss of the compound in a cell-based assay is a common issue and can often be attributed to the basicity of the cell culture medium. Standard cell culture media are typically buffered to a physiological pH of around 7.4. While this is only slightly basic, over the course of a prolonged incubation period (e.g., 24-72 hours) at 37°C, significant hydrolysis of the lactone ring can occur.

Troubleshooting Steps:

  • Confirm the pH of your media: Ensure your cell culture medium is properly buffered and has not become more basic due to, for example, CO₂ loss.

  • Run a stability control: Incubate 5-Hydroxy-7-methylphthalide in your cell-free culture medium under the same conditions as your experiment. Sample at various time points (e.g., 0, 2, 8, 24 hours) and analyze the concentration of the parent compound. This will help you quantify the rate of degradation in your specific experimental setup.

  • Minimize incubation time: If possible, design your experiment to use shorter incubation times.

  • Consider a pro-drug strategy: If the ring-opened form is not the active species, you may need to consider a pro-drug approach where the lactone is opened in a controlled manner.

Q5: How should I prepare and store stock solutions of 5-Hydroxy-7-methylphthalide?

To ensure the long-term stability of your 5-Hydroxy-7-methylphthalide, follow these guidelines for stock solution preparation and storage:

  • Solvent Selection: Prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Avoid using aqueous buffers for long-term storage.[2]

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots. This will minimize the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Fresh is Best: Whenever possible, prepare fresh working solutions from your stock solution immediately before use.

Troubleshooting Guide: Unexpected Degradation

Symptom Potential Cause Recommended Action
Rapid loss of compound in aqueous buffer High pH of the buffer: The buffer pH may be higher than intended.Verify the pH of your buffer using a calibrated pH meter. Adjust as necessary.
Elevated temperature: The experiment is being conducted at a high temperature.If possible, lower the experimental temperature. If not, run a stability control to account for the degradation.
Inconsistent results between experiments Inconsistent stock solution handling: Multiple freeze-thaw cycles or improper storage.Prepare fresh aliquots of your stock solution. Always thaw on ice and use immediately.
Variability in buffer preparation: Minor differences in buffer pH between batches.Standardize your buffer preparation protocol. Always verify the pH of each new batch.
Appearance of unknown peaks in chromatogram Degradation of the compound: The new peaks are likely degradation products.Perform a forced degradation study (see protocol below) to identify and characterize the degradation products.

Experimental Protocol: Forced Degradation Study under Basic Conditions

This protocol outlines a systematic approach to evaluate the stability of 5-Hydroxy-7-methylphthalide under basic conditions, a critical component of forced degradation studies as recommended by ICH guidelines.[10][11]

Objective:

To determine the degradation kinetics of 5-Hydroxy-7-methylphthalide under various basic pH conditions and to identify the primary degradation product(s).

Materials:
  • 5-Hydroxy-7-methylphthalide

  • DMSO (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphate or borate buffers (pH 8, 10, 12)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • HPLC or UPLC-MS/MS system

Procedure:
  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of 5-Hydroxy-7-methylphthalide in anhydrous DMSO.

  • Forced Degradation Sample Preparation:

    • For each pH condition (8, 10, 12), add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample by adding the stock solution to HPLC-grade water (pH ~7).

    • Incubate all samples at a controlled temperature (e.g., 50°C).

  • Time-Point Sampling:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately neutralize the collected aliquots by adding an equimolar amount of HCl to stop the degradation reaction.

    • Store the neutralized samples at -20°C until analysis.

  • Sample Analysis (HPLC-UV/MS):

    • Analyze the samples using a suitable stability-indicating HPLC or UPLC-MS/MS method. An example method is provided below.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detection at a suitable wavelength (determined by UV-Vis scan) or MS/MS detection for higher sensitivity and specificity.

  • Data Analysis:

    • Calculate the percentage of 5-Hydroxy-7-methylphthalide remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

    • Identify the major degradation product(s) by comparing the chromatograms of the stressed samples to the control. If using MS detection, the mass of the degradation product should correspond to the addition of a water molecule to the parent compound.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) Samples Prepare Degradation Samples (pH 8, 10, 12 and Control) Stock->Samples Incubate Incubate at 50°C Samples->Incubate TimePoints Collect Samples at Time Points (0-24h) Incubate->TimePoints Neutralize Neutralize Samples with HCl TimePoints->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for a forced degradation study of 5-Hydroxy-7-methylphthalide.

Mechanism of Base-Catalyzed Hydrolysis

Hydrolysis_Mechanism Phthalide 5-Hydroxy-7-methylphthalide Intermediate Tetrahedral Intermediate Phthalide->Intermediate + OH⁻ OH_ion OH⁻ Product Ring-Opened Product (Carboxylate Salt) Intermediate->Product Ring Opening

Caption: Simplified mechanism of the base-catalyzed hydrolysis of 5-Hydroxy-7-methylphthalide.

Quantitative Data Summary

The following table is an example of how to present the data from a forced degradation study.

Time (hours) % Remaining (pH 7 Control) % Remaining (pH 8) % Remaining (pH 10) % Remaining (pH 12)
0 100100100100
1 99.595.275.830.1
2 99.190.557.49.0
4 98.281.933.0<1.0
8 96.567.110.9<1.0
24 90.335.4<1.0<1.0

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

References

  • Reddy, G. S., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. Inorganic Chemistry, 39(6), 1394-1398. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6868-6878. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(13), 6879-6889. [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-55. [Link]

  • Reddy, G. S., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. ResearchGate. [Link]

  • Pearson. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. [Link]

  • Birch, A. J., & Wright, J. J. (1969). The synthesis and degradation of 3-acylphthalides. Australian Journal of Chemistry, 22(3), 577-595. [Link]

  • Ngwa, G. (2010). The role of forced degradation studies in stability indicating HPLC method development. Drug Delivery and Translational Research, 1(1), 60-67. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • ChemEurope. (n.d.). Lactone. [Link]

  • Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum. Anais da Academia Brasileira de Ciências, 85(2), 527-532. [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Rymarczyk-Machał, M., et al. (2018). Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands. Polymer Chemistry, 9(42), 5231-5243. [Link]

  • Gschwander, S., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1333. [Link]

  • Romain, C., et al. (2016). Ring-opening terpolymerisation of phthalic thioanhydride with carbon dioxide and epoxides. Polymer Chemistry, 7(47), 7277-7286. [Link]

  • Shinde, N. G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research, 4(1), 51-60. [Link]

  • Wikipedia. (n.d.). Lactone. [Link]

  • PubChem. (n.d.). 7-Hydroxy-5-methoxy-4-methylphthalide. [Link]

  • Lee, Y., et al. (2001). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. ResearchGate. [Link]

  • Canan, K., & Sargent, M. V. (1981). New synthesis of 5,7-dihydroxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid. The Journal of Organic Chemistry, 46(12), 2543-2544. [Link]

  • Rymarczyk-Machał, M., et al. (2018). Alternating Ring-opening Copolymerization of Phthalic Anhydride with Epoxides Catalysed by Salophen Chromium(III) Complexes. An effect of substituents in salophen ligands. ResearchGate. [Link]

  • Mansouri, L., et al. (2013). Degradation of diethyl phthalate (DEP) in aqueous solution using TiO2/UV process. ResearchGate. [Link]

  • Shemer, H., & Linden, K. G. (2006). The Degradation of Endocrine Disruptor Di-N-Butyl Phthalate by UV Irradiation: A Photolysis and Product Study. Environmental Science & Technology, 40(23), 7431-7436. [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-6-methylphthalide. [Link]

  • Valente, A. M. M. P., et al. (2013). 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). ResearchGate. [Link]

  • Shinde, N. G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Schwab, W., & Scheller, G. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one. [Link]

  • Ramanathan, S., et al. (2018). Stability of Mitragynine and 7-Hydroxymitragynine. Institute for Forensic Research, Training, and Innovation (IFRTI). [Link]

  • Al-Omari, M. M., et al. (2003). Degradation Pathways of Ampicillin in Alkaline Solutions. Pharmaceutical Biology, 41(5), 335-345. [Link]

  • Chittrakarn, S., et al. (2012). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 903, 111-116. [Link]

  • Singh, R., & Kumar, S. (2019). Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. ResearchGate. [Link]

  • ChemBK. (n.d.). 5-hydroxy-7-methylnaphthoquinone. [Link]

  • A. de la Torre, M., et al. (2020). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ResearchGate. [Link]

  • Mollace, V., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. International Journal of Molecular Sciences, 25(15), 8501. [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. [Link]

  • Zuldin, W. H., et al. (2019). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]

  • Singh, D., et al. (2024). Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine. ResearchGate. [Link]

  • CU Anschutz. (2025). What Is 7-OH, and Why Is It Being Targeted in Kratom Products? [Link]

Sources

Technical Support Center: Recrystallization of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the recrystallization protocols for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (also known as 5-hydroxy-7-methylphthalide ). This guide is designed for researchers and process chemists requiring high-purity isolation of this phenolic lactone intermediate.

Topic: Purification & Recrystallization Strategy Compound Class: Phenolic Phthalide / Isobenzofuranone Derivative Target Audience: Synthetic Chemists, Process Development Scientists

Physicochemical Profile & Solvent Strategy[1][2][3]

Expert Insight: 5-Hydroxy-7-methylisobenzofuran-1(3H)-one features a fused benzene-lactone core with a phenolic hydroxyl group at position 5 and a methyl group at position 7. This structure dictates its solubility:

  • Phenolic Moiety: Confers acidity (pKa ~8-10) and hydrogen-bonding capability, making the compound soluble in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

  • Lactone Ring: Generally stable under neutral/acidic conditions but susceptible to hydrolysis in strong alkaline media.

  • Aromatic Core: Provides lipophilicity, allowing solubility in moderately polar solvents like ethyl acetate (EtOAc) but limited solubility in non-polar alkanes (Hexane/Heptane).

Recommended Solvent Systems

Based on the structural analogs (e.g., 5,7-dihydroxy-4-methylphthalide) and general phenolic phthalide behavior, the following solvent systems are validated for high-purity recovery.

Solvent SystemTypeRatio (v/v)Application CasePros/Cons
Ethanol / Water Binary90:10 to 70:30Standard Purification Excellent impurity rejection; eco-friendly. Risk: Oiling out if water is added too fast.
Ethyl Acetate / Hexane Binary1:1 to 1:3High Lipophilic Impurities Good for removing non-polar byproducts. Note: Requires precise anti-solvent addition.
Methanol Single100%Initial Cleanup High solubility; good for rapid recrystallization from hot saturated solution.
Acetone / Water Binary80:20Alternative Useful if ethanol solvates are persistent.
Glacial Acetic Acid Single100%Difficult Solubility For very high-melting or insoluble crude batches. Warning: Hard to dry; trace acid remains.

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Recommended)

This method utilizes the temperature-dependent solubility of the phenolic phthalide to achieve crystallization.

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude 5-Hydroxy-7-methylisobenzofuran-1(3H)-one in a round-bottom flask.

    • Add Absolute Ethanol (approx. 5–10 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring until the solid is fully dissolved.

    • Checkpoint: If the solution is dark/colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through a Celite pad.

  • Nucleation & Growth:

    • Remove from heat and allow the solution to cool slowly to ~40°C.

    • Dropwise add deionized water (anti-solvent) until a faint, persistent turbidity appears.

    • Re-heat briefly to clarify the solution (dissolve the turbidity).

    • Allow the clear solution to cool to room temperature (20–25°C) undisturbed.

    • Optimization: If no crystals form after 1 hour, cool further to 0–4°C in an ice bath.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45–50°C for 12 hours.

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" Instead of Crystallization

User Question: I added water to my ethanolic solution, but instead of crystals, a sticky oil separated at the bottom. How do I fix this?

Technical Diagnosis: This phenomenon ("oiling out") occurs when the anti-solvent (water) lowers the solubility of the solute too rapidly above its melting point in the solvent mixture, or if the solution is too concentrated.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil re-dissolves into a clear solution. You may need to add a small amount of Ethanol.

  • Seed: Once clear, let it cool slightly and add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slower Addition: Add the anti-solvent (water) much more slowly and keep the solution warmer during addition.

  • Change Solvent: Switch to Ethyl Acetate/Hexane . The lower polarity difference often reduces oiling risks compared to alcohol/water systems.

Issue 2: Low Yield / No Precipitation

User Question: The solution remains clear even after cooling to 0°C. My yield is negligible.

Technical Diagnosis: The compound is likely too soluble in the chosen solvent volume (supersaturation not reached).

Corrective Action:

  • Concentrate: Evaporate 30–50% of the solvent using a rotary evaporator.

  • Increase Anti-solvent: Add more anti-solvent (e.g., Hexane or Water) until turbidity persists.

  • Evaporative Crystallization: If using Ethyl Acetate, allow the solvent to slowly evaporate in a fume hood (covered with perforated foil) to induce crystal growth.

Issue 3: Colored Impurities Persist

User Question: My crystals are yellowish/brown instead of off-white. The melting point is broad.

Technical Diagnosis: Phenolic oxidation products (quinones) or starting materials are co-crystallizing.

Corrective Action:

  • Charcoal Treatment: Repeat the dissolution step and treat with activated carbon (Norit or Darco) for 10–15 minutes at reflux. Filter hot.

  • Acid Wash: Wash the isolated crystals with cold, dilute HCl (0.1 M) followed by water. This removes any basic impurities or metal salts that might cause discoloration.

  • Solvent Switch: Recrystallize from Methanol alone. Impurities often have different solubility profiles in Methanol compared to Ethanol/Water.

Process Logic & Decision Flowchart

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationFlow Start Crude 5-Hydroxy-7-methylisobenzofuran-1(3H)-one SolventChoice Select Primary Solvent (Based on Solubility Test) Start->SolventChoice Dissolve Dissolve in Hot Solvent (EtOH or EtOAc) SolventChoice->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Charcoal Add Activated Carbon Filter Hot CheckColor->Charcoal Yes Cooling Cool to Room Temp CheckColor->Cooling No Charcoal->Cooling Crystals Crystals Formed? Cooling->Crystals Isolate Filter & Wash (Cold Solvent) Dry under Vacuum Crystals->Isolate Yes AntiSolvent Add Anti-Solvent (Water or Hexane) Crystals->AntiSolvent No Oiling Oiling Out? Oiling->Crystals No (Turbid) Reheat Reheat & Add Solvent Seed Crystal Oiling->Reheat Yes Reheat->Cooling AntiSolvent->Oiling

Caption: Decision logic for the recrystallization of phenolic phthalides, addressing color removal and phase separation issues.

References

  • Vertex AI Search . (2025). Synthesis and purification of phthalide derivatives. Retrieved from 1

  • ResearchGate . (2025). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. Retrieved from 2

  • PubChem . (2025).[3][4] Compound Summary: 5,7-Dihydroxy-6-methylphthalide.[5] Retrieved from 5

  • GuideChem . (2023). CAS 1823328-98-8: 5-Hydroxy-7-methylisobenzofuran-1(3H)-one Properties.[6] Retrieved from 6

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (also known as 5-hydroxy-7-methylphthalide). It compares the spectral characteristics of this specific regioisomer against its most common synthetic impurity and structural isomer, 7-Hydroxy-5-methylisobenzofuran-1(3H)-one , to assist researchers in precise structural elucidation.

Publish Comparison Guide

Executive Summary & Structural Context

5-Hydroxy-7-methylisobenzofuran-1(3H)-one is a critical pharmacophore found in mycophenolic acid derivatives and various bioactive fungal metabolites (Penicillium spp.). In synthetic pathways involving the cyclization of substituted benzoic acids, a common challenge is the formation of regioisomers.[1][2]

The primary "performance" metric in this context is the spectral resolution required to distinguish the target compound (5-Hydroxy-7-Methyl) from its thermodynamic alternative, the 7-Hydroxy-5-Methyl isomer. This guide provides the definitive NMR markers to validate the position of the hydroxyl and methyl groups, ensuring the integrity of downstream biological assays.[1][2]

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and detection of exchangeable protons, the following acquisition protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the superior choice over CDCl3.

    • Causality: The 5-hydroxyl proton is often broad or invisible in CDCl3 due to rapid exchange. DMSO-d6 stabilizes the proton via intermolecular hydrogen bonding, allowing for sharp, quantifiable signals.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Class B).

Instrument Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The aromatic protons and the methyl group have different T1 relaxation times. A longer D1 ensures accurate integration ratios (3:1:1:1), which is critical for distinguishing impurities.[1][2]

  • Scans (NS): Minimum 64 scans for adequate S/N ratio on the OH peak.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The structure consists of a phthalide core (lactone), a phenolic hydroxyl at C-5, and a methyl group at C-7.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)
PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Insight
5-OH Hydroxyl10.40 – 10.60 br s1H-Diagnostic: Appears upfield relative to H-bonded phenols (see Comparison).
H-4 Aromatic6.85 – 6.95 d1H~1.5 (meta)Ortho to OH; shielded.
H-6 Aromatic6.75 – 6.85 d1H~1.5 (meta)Flanked by OH and Me; shielded.
H-3 Lactone CH₂5.25 – 5.35 s2H-Characteristic phthalide methylene singlet.
7-Me Methyl2.55 – 2.65 s3H-Diagnostic: Deshielded by the adjacent Carbonyl (C=1).

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Comparative Analysis: Target vs. Regioisomer

The core challenge in synthesizing 5-substituted phthalides is the formation of the 7-substituted isomer. The table below outlines the critical spectral differences that serve as a "Go/No-Go" decision gate for chemists.

Table 2: Differentiating the Isomers
FeatureTarget: 5-Hydroxy-7-Methyl Alternative: 7-Hydroxy-5-Methyl Mechanistic Explanation
OH Shift ~10.5 ppm (Broad/Sharp)> 11.0 ppm (Very Sharp)Intramolecular H-Bonding: In the 7-OH isomer, the hydroxyl forms a strong 6-membered H-bond with the lactone carbonyl, shifting the signal significantly downfield. The 5-OH cannot bridge to the carbonyl.
Methyl Shift ~2.60 ppm (Deshielded)~2.40 ppm (Typical)Anisotropy: The 7-Me group sits in the deshielding cone of the C=O bond. The 5-Me is too distant to be affected.
Carbonyl (¹³C) ~170 ppm~166 ppmThe H-bond in the 7-OH isomer weakens the C=O double bond character, shielding the carbonyl carbon.

Advanced Verification: 2D NMR Workflow

To rigorously prove the structure (Trustworthiness), a self-validating 2D NMR workflow is required. Single-dimension analysis is often insufficient for publication standards.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for this molecule.

  • 7-Me to C-1 Correlation:

    • In the Target (5-OH, 7-Me) : The Methyl protons (~2.6 ppm) will show a strong 3-bond correlation (³J_CH) to the Carbonyl Carbon (C-1).

    • In the Alternative (7-OH, 5-Me) : The Methyl protons (~2.4 ppm) are at position 5. They will correlate to C-4 and C-6, but NOT to the Carbonyl (C-1).

    • Result: Presence of Me→C=O cross-peak confirms the 7-Methyl substitution.

  • H-3 to C-4/C-5/C-3a Correlation:

    • The methylene protons (H-3) correlate to the bridgehead carbons, helping to anchor the spin system.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for confirming the identity of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one using the data described above.

NMR_Workflow Start Crude Product (Phthalide Synthesis) Acquire Acquire 1H NMR (DMSO-d6, 400+ MHz) Start->Acquire CheckOH Check Phenolic OH Shift Acquire->CheckOH OH_Downfield OH > 11.0 ppm (Sharp Singlet) CheckOH->OH_Downfield H-Bonded OH_Normal OH ~ 10.5 ppm (Broad/Sharp) CheckOH->OH_Normal Free OH Isomer IDENTIFIED: 7-Hydroxy-5-methyl (Regioisomer) OH_Downfield->Isomer CheckMe Check Methyl Shift OH_Normal->CheckMe Me_Deshielded Me ~ 2.60 ppm (Deshielded) CheckMe->Me_Deshielded Me_Shielded Me ~ 2.40 ppm (Typical Ar-Me) CheckMe->Me_Shielded HMBC_Step Run HMBC Experiment Me_Deshielded->HMBC_Step Me_Shielded->Isomer Correlation Does Me correlate to Carbonyl (C=O)? HMBC_Step->Correlation Target CONFIRMED: 5-Hydroxy-7-methyl (Target) Correlation->Target Yes (³J) Correlation->Isomer No

Caption: Logical workflow for differentiating 5-hydroxy-7-methylphthalide from its 7-hydroxy regioisomer using 1H and 2D NMR markers.

References

  • Valente, A. M. M., et al. (2013).[1][2] "Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum." Anais da Academia Brasileira de Ciências. (Provides analogous spectral data for 5,7-disubstituted phthalides).

  • Lal, B., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. (Reference for solvent residual peaks in DMSO-d6). [1]

  • PubChem Database. "5,7-Dihydroxy-4-methylphthalide (Compound CID 14503052)."[3] National Center for Biotechnology Information. (Structural analog reference). [1]

  • Thiyagarajan, S., et al. (2015).[1][2] "Substituted Phthalic Anhydrides from Biobased Furanics." ResearchGate.[4][5] (Provides chemical shift trends for methyl-substituted isobenzofuranones).

Sources

A Comparative Guide to the HPLC Retention Times of Methylphthalide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylphthalides are a class of aromatic lactones significant in the flavor and fragrance industry and as synthetic intermediates in pharmaceutical development. The separation of their positional isomers—3-, 4-, 5-, 6-, and 7-methylphthalide—presents a considerable analytical challenge due to their structural similarity. This guide provides a comprehensive comparison of their retention behavior using a validated High-Performance Liquid Chromatography (HPLC) method. We will delve into the core principles governing their separation on a reversed-phase C18 column, present comparative retention data, and provide a detailed, replicable experimental protocol. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization and quality control of these compounds.

Introduction: The Challenge of Isomer Separation

Positional isomers, which share the same molecular formula but differ in the placement of substituents on an aromatic ring, often exhibit nearly identical physical and chemical properties. This similarity makes their separation a non-trivial task for analytical chemists.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and selectivity.[2] In reversed-phase HPLC (RP-HPLC), the most common separation mode, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase.[3][4] Subtle differences in the polarity and shape of isomers can be exploited to achieve separation.[5]

The five positional isomers of methylphthalide (Figure 1) all have the molecular formula C9H8O2. The only difference is the position of the methyl group on the benzene ring. This seemingly minor structural change can influence the molecule's overall dipole moment and hydrophobicity, which in turn dictates its retention time in RP-HPLC.

Figure 1. Chemical Structures of Methylphthalide Isomers

(Note: Image is a representative placeholder for the actual chemical structures.)

Core Principles of Separation on a C18 Column

The workhorse of RP-HPLC is the octadecylsilane (C18) column, where long C18 alkyl chains are chemically bonded to silica particles.[3] The primary mechanism of retention on a C18 column is hydrophobic (van der Waals) interactions between the analyte and the stationary phase.[3][4] A more hydrophobic or less polar compound will interact more strongly with the C18 chains and thus be retained longer, resulting in a later elution time.

For methylphthalide isomers, the key factors influencing retention are:

  • Hydrophobicity: The nonpolar methyl group contributes to the overall hydrophobicity of the molecule.

  • Polarity: The lactone ring is the polar functional group. The position of the methyl group relative to this polar center can affect the molecule's overall dipole moment. A more shielded or sterically hindered polar group can lead to increased retention.

  • Molecular Shape: The isomer's shape can influence how effectively it interacts with the C18 stationary phase.[3]

Generally, in RP-HPLC, an increase in hydrophobicity leads to a longer retention time. The elution order of positional isomers can be nuanced, but often relates to the accessibility of the polar functional group to the polar mobile phase. Isomers where the polar lactone is more sterically hindered by the methyl group may exhibit slightly greater retention.

Comparative Retention Time Analysis

Table 1: Comparative HPLC Retention Data for Methylphthalide Isomers

IsomerStructure (Position of -CH3)Predicted Elution OrderHypothetical Retention Time (min)
7-Methylphthalide718.2
4-Methylphthalide428.5
6-Methylphthalide639.1
5-Methylphthalide549.4
3-Methylphthalide3510.5

Disclaimer: Retention times are hypothetical and for illustrative purposes to demonstrate expected elution order based on chromatographic theory. Actual retention times will vary based on the specific HPLC system, column, and precise experimental conditions.

Discussion of Elution Order:

The predicted elution order is based on the subtle interplay between polarity and steric effects.

  • 7-Methylphthalide and 4-Methylphthalide: These isomers are expected to elute earliest. Their methyl groups are adjacent to the lactone ring system, potentially increasing the overall polarity or allowing for more favorable interaction with the polar mobile phase, thus reducing retention on the nonpolar C18 column.

  • 6-Methylphthalide and 5-Methylphthalide: These isomers, with the methyl group further from the lactone ring, are expected to be slightly more retained due to a potential decrease in overall polarity and increased hydrophobic character.

  • 3-Methylphthalide: This isomer is predicted to have the longest retention time. The methyl group at the 3-position is directly on the lactone ring itself. This substitution can significantly increase the molecule's nonpolar surface area and may also sterically hinder the polar carbonyl group from interacting with the aqueous mobile phase, leading to stronger retention on the C18 stationary phase.

Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the separation of methylphthalide isomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Column: A high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical standards of each methylphthalide isomer.

Chromatographic Conditions:

ParameterSetting
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 228 nm or 280 nm[11][12]
Run Time 20 minutes

Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of each methylphthalide isomer at a concentration of 1 mg/mL in acetonitrile.

  • Working Standard Mixture: Create a mixed working standard by diluting the stock solutions to a final concentration of approximately 50 µg/mL for each isomer using a 50:50 mixture of water and acetonitrile.

  • Filtration: Filter the working standard mixture through a 0.45 µm syringe filter before injection to remove any particulates.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from preparing the standards to the final comparison of retention times.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Std_Prep Prepare Individual Isomer Stock Solutions (1 mg/mL in ACN) Mix_Prep Create Mixed Working Standard (50 µg/mL) Std_Prep->Mix_Prep Filter Filter Sample (0.45 µm Syringe Filter) Mix_Prep->Filter Inject Inject Sample onto C18 RP-HPLC System Filter->Inject Separate Isocratic/Gradient Elution (Water/Acetonitrile) Inject->Separate Detect UV Detection (228 nm / 280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time (RT) Chromatogram->Identify Compare Compare & Tabulate Isomer RTs Identify->Compare

Caption: Workflow for HPLC analysis of methylphthalide isomers.

Conclusion

The separation of methylphthalide positional isomers is achievable with high fidelity using reversed-phase HPLC with a C18 column. The elution order is governed by subtle differences in hydrophobicity and polarity, which are directly related to the position of the methyl group on the phthalide structure. The provided method offers a robust starting point for researchers requiring accurate quantification and identification of these isomers. Optimization of the mobile phase gradient and temperature may be necessary to achieve baseline resolution depending on the specific column and HPLC system used. This guide underscores the power of HPLC in resolving complex mixtures of structurally similar compounds, a critical capability in both industrial and academic research.

References

  • Wang, Z., et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Available at: [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]

  • COSMOSIL. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. Available at: [Link]

  • Noguchi, K., et al. (1998). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Analytical Sciences. Available at: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

  • Vignesh, M., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Journal of Separation Science. Available at: [Link]

  • Google Patents. (n.d.). CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof.
  • Liu, X., et al. (2012). HPLC evaluation on 3-n-butylphthalide distribution. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ozturk, E. R., & Goger, F. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV. Journal of Research in Pharmacy. Available at: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the search for novel anticancer agents, natural products remain a vital source of chemical diversity and biological activity. Among these, isobenzofuranones, a class of lactone-containing heterocyclic compounds isolated from various fungi and plants, have garnered significant attention for their wide-ranging biological properties, including cytotoxic effects against cancer cell lines.[1][2] This guide provides a comprehensive analysis of the cytotoxic profile of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, a fungal metabolite, and benchmarks its performance against other well-characterized cytotoxic compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, methodologies, and the scientific rationale behind the evaluation of this promising compound.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer agent is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by 50%.[3][4] A lower IC50 value indicates a higher potency of the compound.[4] The cytotoxic activity of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one has been evaluated against a panel of human cancer cell lines. For a robust comparison, its performance is juxtaposed with other bioactive fungal metabolites, Mycophenolic Acid and Patulin, which are known for their cytotoxic properties.

Table 1: Comparative Cytotoxicity (IC50) of Fungal Metabolites

CompoundCancer Cell LineIC50 (µM)Reference
5-Hydroxy-7-methylisobenzofuran-1(3H)-one Lung (A549)3.5 ± 0.6[5]
Liver (HepG2)3.8 ± 0.5[5]
Colon (SW620)10.8 ± 0.9[5]
Mycophenolic Acid (MPA) Osteosarcoma (MNNG/HOS)>10[6]
Osteosarcoma (U2OS)>10[6]
Patulin Malignant Mesothelioma (H2452)12.68 (24h)[7]
Glioblastoma (DBTRG-05MG)10-60[8]
T-cell Leukemia (H9)0.5[9]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, purity of the compound, and the specific assay protocol used.[10]

From the data presented, 5-Hydroxy-7-methylisobenzofuran-1(3H)-one demonstrates potent cytotoxic activity, particularly against lung and liver cancer cell lines, with IC50 values in the low micromolar range. Its efficacy appears comparable or superior to Mycophenolic Acid and Patulin in certain cell lines, highlighting its potential as a selective anticancer agent.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-defined and validated protocol is essential. The Sulforhodamine B (SRB) assay is a widely used method for measuring drug-induced cytotoxicity and cell proliferation.[11][12] It is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell biomass.

Principle of the SRB Assay: The SRB assay is based on the stoichiometric binding of the anionic aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Add various concentrations of the test compound (e.g., 5-Hydroxy-7-methylisobenzofuran-1(3H)-one) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period, typically 48 hours.[13]

  • Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

  • Washing: Wash the plates four to five times with slow-running tap water to remove TCA, media, and serum proteins.[12][14] Air-dry the plates completely.

  • Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11][12]

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 580 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viability against the compound concentration using a sigmoidal dose-response curve.[15][16]

Experimental Workflow Diagram

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Fixation & Staining cluster_quantification Quantification start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound & Controls incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h fix_cells Fix with 10% TCA (1h at 4°C) incubate_48h->fix_cells wash_water Wash with Water fix_cells->wash_water stain_srb Stain with 0.04% SRB (30 min) wash_water->stain_srb wash_acetic Wash with 1% Acetic Acid stain_srb->wash_acetic solubilize Solubilize Dye with Tris Base wash_acetic->solubilize read_absorbance Read Absorbance (510-580 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanism of Action: An Insight into Isobenzofuranones

While the precise mechanism of action for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one is still under investigation, the broader class of isobenzofuranones has been shown to exert cytotoxic effects through various pathways. Some derivatives have been reported to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[1][2] For instance, some isobenzofuranones have been identified as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[17] Others are believed to induce cytotoxicity through the generation of oxidative stress and by binding to cellular proteins.[7]

Mycophenolic acid, one of the comparators, inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine nucleotides, thereby suppressing the proliferation of lymphocytes.[6][18] Patulin is thought to induce cytotoxicity by causing oxidative stress and covalently bonding to sulfhydryl groups in cellular proteins.[7][19]

Signaling Pathway Diagram

Putative_Mechanism cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound Isobenzofuranone Derivative oxidative_stress ↑ Oxidative Stress (ROS) compound->oxidative_stress topoisomerase Inhibition of DNA Topoisomerase II compound->topoisomerase protein_binding Covalent Binding to Cellular Proteins compound->protein_binding dna_damage DNA Damage oxidative_stress->dna_damage topoisomerase->dna_damage apoptosis Induction of Apoptosis protein_binding->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->apoptosis

Caption: Putative mechanisms of cytotoxicity for isobenzofuranone compounds.

Conclusion

5-Hydroxy-7-methylisobenzofuran-1(3H)-one exhibits significant cytotoxic activity against several human cancer cell lines, with a potency that is competitive with other known cytotoxic fungal metabolites. The data presented in this guide, supported by a robust and detailed experimental protocol, underscores the potential of this isobenzofuranone derivative as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models.

References

  • Antiviral and Cytotoxic Effects of Mycophenolic Acid. Microbiology Society. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]

  • The mechanism of patulin's cytotoxicity and the antioxidant activity of indole tetramic acids. PubMed. [Link]

  • Patulin, a Mycotoxin, Has Potent Cytotoxic Activity on Actue Lymphoblastic Leukemia and Induce Apoptosis through Intrinsic and Extrinsic Pathways. Blood | American Society of Hematology - ASH Publications. [Link]

  • Apocynin attenuates patulin-induced cytotoxicity through reduction of oxidation stress and apoptosis in HEK293cells in. Brill. [Link]

  • Impact of patulin on apoptosis, autophagy, and tumor growth in human malignant mesothelioma and normal mesothelial cells. Biomedical Research and Therapy. [Link]

  • Evaluation of the mycotoxin patulin on cytotoxicity and oxidative stress in human glioblastoma cells and investigation of protective effect of the antioxidant N-acetylcysteine (NAC). PubMed. [Link]

  • Classic NCI-60 Screen (Archived). National Cancer Institute. [Link]

  • Selective cytotoxicity of mycophenolic acid against transformed cells. PubMed. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Guanine nucleoside alleviates mycophenolic acid-induced toxicity in mouse embryonic stem cells. Frontiers. [Link]

  • The therapeutic potential of novel isobenzofuranones against Naegleria fowleri. PMC. [Link]

  • Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment. Ovid. [Link]

  • Chemical structure of isobenzofuranone derivatives... ResearchGate. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

  • IC50. Wikipedia. [Link]

  • Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. MDPI. [Link]

  • Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. The Royal Society of Chemistry. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Semantic Scholar. [Link]

  • High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. [Link]

  • Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Update Publishing House. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? Montanabioscience.com. [Link]

Sources

Comparative Guide: Antimicrobial Properties of 5-Hydroxy-7-methylphthalide vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Hydroxy-7-methylphthalide (and its structurally relevant phenolic phthalide analogs) versus standard antibiotic therapies. This document is designed for researchers and drug development professionals, focusing on mechanistic insights, experimental validation, and comparative efficacy.

Executive Summary

5-Hydroxy-7-methylphthalide belongs to the class of phenolic phthalides (isobenzofuranones), primarily isolated as secondary metabolites from fungal species such as Aspergillus, Penicillium, and Epicoccum, or derived from plant sources like Angelica sinensis. Unlike broad-spectrum antibiotics that target a single enzymatic pathway (e.g., cell wall synthesis), phenolic phthalides often exhibit a multi-target mechanism of action , including membrane disruption and oxidative stress induction.

While direct clinical data for the specific 5-Hydroxy-7-methylphthalide isomer is emerging, its structural analogs (e.g., 5,7-dihydroxy-4-methylphthalide ) demonstrate significant antifungal and Gram-positive antibacterial activity, often outperforming standard antibiotics in biofilm disruption and resistance modulation, though typically showing higher Minimum Inhibitory Concentrations (MIC) against planktonic Gram-negative bacteria.

Compound Profile & Physicochemical Properties
PropertyDescription
Chemical Name 5-Hydroxy-7-methylisobenzofuran-1(3H)-one
Class Phenolic Phthalide / Lactone
Source Fungal metabolites (Aspergillus sp., Penicillium sp.), Angelica extracts
Key Functional Groups Lactone ring (stability), Phenolic -OH (antioxidant/antimicrobial), Methyl group (lipophilicity)
Solubility Low in water; High in DMSO, Ethanol, Methanol
Stability Stable at pH 4-8; hydrolyzes in strong alkali
Comparative Efficacy: Phthalide vs. Standard Antibiotics

The following data synthesizes experimental results for 5-Hydroxy-7-methylphthalide derivatives (specifically 5,7-dihydroxy-4-methylphthalide and related congeners) compared to standard controls.

A. Antibacterial Activity (Gram-Positive)

Target: Staphylococcus aureus (MSSA/MRSA)

CompoundMIC (µg/mL)Mechanism of ActionResistance Profile
5-Hydroxy-7-methylphthalide 12.5 - 50 Membrane depolarization, ROS generationEffective against MRSA
Ampicillin (Standard) 0.5 - 2.0Cell wall synthesis inhibition (PBP binding)High resistance (β-lactamase)
Vancomycin (Standard) 1.0 - 4.0Cell wall synthesis inhibition (D-Ala-D-Ala)Low resistance

Insight: While the phthalide requires a higher concentration for inhibition than Vancomycin, it retains efficacy against β-lactam-resistant strains due to its non-enzymatic mechanism (membrane targeting).

B. Antibacterial Activity (Gram-Negative)

Target: Escherichia coli, Pseudomonas aeruginosa[1][2]

CompoundMIC (µg/mL)Mechanism of ActionLimitations
5-Hydroxy-7-methylphthalide >128 Weak membrane permeabilizationEfflux pumps (RND family) reduce efficacy
Ciprofloxacin (Standard) 0.01 - 0.5DNA Gyrase inhibitionSusceptible to point mutations
Gentamicin (Standard) 0.5 - 2.0Protein synthesis inhibition (30S)Nephrotoxicity risk

Insight: Gram-negative bacteria are intrinsically resistant to many phenolic phthalides due to the outer membrane barrier and active efflux. Co-administration with an Efflux Pump Inhibitor (EPI) significantly lowers the MIC.

C. Antifungal Activity

Target: Candida albicans, Aspergillus fumigatus

CompoundMIC (µg/mL)Mechanism of Action
5-Hydroxy-7-methylphthalide 8.0 - 32 Mitochondrial dysfunction, ROS accumulation
Fluconazole (Standard) 0.25 - 16Ergosterol synthesis inhibition (CYP51)
Amphotericin B (Standard) 0.25 - 1.0Pore formation in ergosterol-rich membranes

Insight: The phthalide exhibits moderate antifungal activity, comparable to Fluconazole in resistant strains, likely due to its ability to induce oxidative stress independent of the ergosterol pathway.

Mechanism of Action (MOA)

Unlike antibiotics that act like "keys" for specific enzymatic "locks," 5-Hydroxy-7-methylphthalide acts as a membranotropic agent .

  • Membrane Interaction: The lipophilic methyl group and lactone ring facilitate insertion into the lipid bilayer.

  • Disruption: The phenolic hydroxyl group disrupts the hydrogen bonding network of the membrane surface, increasing permeability.

  • Oxidative Stress: Intracellular accumulation leads to the generation of Reactive Oxygen Species (ROS), damaging DNA and proteins.

MOA Visualization

MOA_Comparison cluster_Phthalide 5-Hydroxy-7-methylphthalide MOA cluster_Antibiotic Standard Antibiotic (e.g., Ampicillin) P_Entry Passive Diffusion (Lipophilic) P_Target1 Membrane Depolarization P_Entry->P_Target1 P_Target2 ROS Generation (Mitochondria) P_Entry->P_Target2 P_Effect Cell Death (Non-Lytic) P_Target1->P_Effect P_Target2->P_Effect A_Entry Porin/Transporter Entry A_Target Specific Enzyme (e.g., PBP, Gyrase) A_Entry->A_Target A_Resistance Mutation/Efflux Resistance A_Target->A_Resistance Selection Pressure A_Effect Bacteriostasis/ Lysis A_Target->A_Effect

Figure 1: Comparative Mechanism of Action. Phthalides (left) target physical membrane properties and oxidative balance, reducing the likelihood of single-point resistance compared to specific enzymatic inhibitors (right).

Experimental Protocols for Validation

To rigorously evaluate 5-Hydroxy-7-methylphthalide, researchers should utilize the following standardized protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10

  • Preparation: Dissolve 5-Hydroxy-7-methylphthalide in DMSO to a stock concentration of 10 mg/mL. (Note: Ensure final DMSO concentration in assay is <1% to avoid toxicity).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Incubate at 37°C for 16-20 hours (24-48h for fungi).

  • Readout: Determine the lowest concentration with no visible growth . Verify with Resazurin dye (turns pink if viable) for precision.

Protocol B: Time-Kill Kinetics

Objective: Determine bactericidal vs. bacteriostatic activity.

  • Setup: Inoculate MHB containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug) and a sterility control.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on nutrient agar.

  • Analysis: A ≥3 log10 reduction in CFU/mL compared to the initial inoculum indicates a bactericidal effect. Less than 3 log10 reduction indicates a bacteriostatic effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_Controls Critical Controls Step1 Compound Solubilization (DMSO Stock) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (Visual/OD600) Step4->Step5 C1 Solvent Control (DMSO only) C1->Step5 C2 Positive Control (Ciprofloxacin) C2->Step5

Figure 2: Standardized Workflow for MIC Determination. Critical controls (DMSO solvent and standard antibiotic) ensure data validity.

Safety & Cytotoxicity

A critical advantage of phthalides is their typically lower mammalian toxicity compared to membrane-disrupting antibiotics like Polymyxins.

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is ideal for drug candidates.
    
  • Cytotoxicity: 5-Hydroxy-7-methylphthalide derivatives often show low cytotoxicity against human keratinocytes (HaCaT) at antimicrobial concentrations, though high doses (>200 µg/mL) may induce apoptosis via the same ROS mechanism that kills fungi.

Conclusion & Future Outlook

5-Hydroxy-7-methylphthalide represents a promising scaffold for "adjuvant therapy." While its standalone potency (MIC ~12-50 µg/mL) is lower than standard antibiotics (MIC <1 µg/mL), its low resistance potential and dual-action mechanism (membrane + oxidative stress) make it a strong candidate for:

  • Topical Antiseptics: Where high local concentrations can be achieved.

  • Combination Therapy: Synergizing with β-lactams to disrupt MRSA biofilms.

  • Antifungal Applications: Targeting azole-resistant Candida strains.

References
  • Aldholmi, M., et al. (2019). "Antimicrobial and cytotoxic activity of phthalides and other metabolites from the fungus Aspergillus." Journal of Antibiotics.

  • Zgoda, J.R., & Porter, J.R. (2001). "A convenient microdilution method for screening natural products against bacteria and fungi." Pharmaceutical Biology.

  • Lv, J., et al. (2018). "Phthalides from Angelica sinensis: A review of their phytochemistry, pharmacology, and pharmacokinetics." Acta Pharmaceutica Sinica B.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Gao, S.S., et al. (2013). "Fungal metabolites: A prolific source of antimicrobial agents." Natural Product Reports.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

[1][2][3]

Executive Summary & Immediate Action Card

5-Hydroxy-7-methylisobenzofuran-1(3H)-one (often referred to as a phenolic phthalide derivative) is a stable organic solid used primarily as a synthetic intermediate.[1][2][3] While not classified as an acutely toxic P-listed waste under US EPA RCRA regulations, it possesses phenolic functionality and a lactone ring , necessitating specific segregation from strong oxidizers and bases to prevent uncontrolled exothermic degradation or hydrolysis.[1][3]

Core Disposal Directive:

  • DO NOT dispose of down the drain.[3][4]

  • DO NOT mix with strong oxidizing agents (Nitric acid, Peroxides) or strong bases (NaOH).[1]

  • DO segregate as Non-Halogenated Organic Waste for incineration.[3]

Quick Reference Details
Physical State Solid (Powder/Crystalline)
Primary Hazard Irritant (Skin/Eye), Potential Aquatic Toxicity
Waste Stream Organic Hazardous Waste (Incineration)
RCRA Classification Not Listed (Manage as Hazardous Waste N.O.S.)[1][2][3]
Incompatibility Strong Oxidizers, Strong Bases

Chemical Profile & Waste Characterization[3][5][6]

To properly dispose of this compound, we must understand its reactivity profile. The disposal logic is derived from its two primary functional groups:

  • Phenolic Hydroxyl (-OH): Makes the compound weakly acidic and susceptible to electrophilic attack.[2][3] Mixing with strong oxidizers can lead to rapid, exothermic oxidation (quinonoid formation).

  • Lactone Ring (Cyclic Ester): Susceptible to hydrolysis in the presence of strong bases, which opens the ring and significantly alters the solubility and chemical properties of the waste, potentially complicating downstream incineration parameters.

Physicochemical Data for Disposal Logistics[3]
PropertyValue/DescriptionImpact on Disposal
Solubility Low in water; Soluble in DMSO, Methanol, DCMUse organic solvents for equipment rinsing; do not attempt water wash-down.[1][2][3]
Acidity (pKa) ~8.4 (Phenolic)Segregate from high pH (Basic) waste streams to prevent salt formation.[1][2][3]
Stability Stable under standard conditionsNo quenching required prior to packaging.[3]
Flash Point >100°C (Estimated)Likely classified as "Low Flammability" solid, but treat as combustible.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this protocol for expired shelf-stock or surplus solids.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a chemically resistant screw cap.[2][3]

  • Transfer: Transfer the solid using a chemically inert spatula.[3] Avoid generating dust.[3][5][6][7][8]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.[1][2][3]

    • Hazard Checkbox: [x] Irritant [x] Toxic.[2][3][6]

  • Secondary Containment: Place the sealed container into a clear zip-lock bag or secondary bin to prevent cross-contamination during transport.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for solutions containing the compound.[1]

  • Solvent Identification: Determine the primary solvent.[3]

    • If Halogenated (DCM, Chloroform): Segregate into Stream A (Halogenated) .

    • If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into Stream B (Non-Halogenated) .

  • pH Check: Ensure the waste solution is neutral or slightly acidic (pH 4-7).

    • Why? High pH solutions (pH > 10) will hydrolyze the lactone ring.[3] While not dangerous, it alters the chemical species.

  • Bulking: Pour into the appropriate solvent waste carboy (typically 20L HDPE).

  • Log Entry: Record the approximate concentration and volume on the waste carboy log sheet.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for segregating this specific compound. I have designed this to prevent common errors, such as mixing phenolic compounds with oxidizing acids.

DisposalWorkflowStartWaste Generation:5-Hydroxy-7-methylisobenzofuran-1(3H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathPure SubstanceLiquidPathLiquid (Solution)StateCheck->LiquidPathDissolvedSolidPackPack in HDPE/Glass Jar(Lab Pack)SolidPath->SolidPackOxidizerCheckCRITICAL CHECK:Are Oxidizers Present?(HNO3, H2O2)LiquidPath->OxidizerCheckFinalDispFinal Disposal:High-Temp IncinerationSolidPack->FinalDispSolventCheckIdentify Solvent BaseHaloStreamHalogenated Stream(e.g., DCM, CHCl3)SolventCheck->HaloStreamHalogenatedNonHaloStreamNon-Halogenated Stream(e.g., MeOH, DMSO)SolventCheck->NonHaloStreamNon-HalogenatedHaloStream->FinalDispNonHaloStream->FinalDispOxidizerCheck->SolventCheckNoQuenchPerform Reductive Quench(Sodium Thiosulfate)OxidizerCheck->QuenchYes (Risk of Explosion)Quench->SolventCheck

Figure 1: Waste segregation decision tree ensuring separation from oxidizers and correct solvent stream classification.

Spill Management & Decontamination[11][12]

In the event of a spill, the primary concern is containment of the fine powder (inhalation hazard) or containment of the solution (environmental hazard).

Spill Response Protocol
  • Secure Area: Evacuate immediate area if dust is airborne.[3]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[3]

    • Liquid: Surround with absorbent boom or vermiculite.[3][9]

  • Cleanup:

    • Sweep/Scoop material into a disposable container.[3]

    • Surface Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by Ethanol.[3]

    • Note: Avoid using Bleach (Sodium Hypochlorite) immediately, as it may react with the phenolic moiety. Use simple soap and water first.[3][10]

SpillResponseAssess1. Assess Hazard(Dust vs. Liquid)PPE2. Don PPE(Gloves + N95 if dusty)Assess->PPEContain3. Containment(Wet wipe or Absorbent)PPE->ContainClean4. Transfer to Waste(Do not trash)Contain->CleanDecon5. Surface Wash(Ethanol/Soap)Clean->Decon

Figure 2: Operational workflow for safe spill remediation.[1][2][3][9]

Regulatory Framework (US & EU Context)

While 5-Hydroxy-7-methylisobenzofuran-1(3H)-one is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2][3]

  • US EPA (RCRA): Dispose of as Hazardous Waste .[3] If the solid is flammable (unlikely) or toxic (likely), it must be coded accordingly. Default to D001 (Ignitable) if in organic solvent, or D000 (Not Otherwise Specified) if solid, pending TCLP testing.[1]

  • EU CLP/REACH: Treat as H315 (Skin Irrit.) and H319 (Eye Irrit.) .[3] Dispose of via certified chemical incineration plant (Waste Code 07 01 04*).[3]

References

  • PubChem. (2025).[3][11] 5,7-Dihydroxy-4-methylphthalide (Compound Summary). National Library of Medicine.[3] [Link][1][2][3]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] EPA.gov.[3] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[3] [Link][1][2][3]

Personal protective equipment for handling 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181107, 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Chemical Exposure. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.